molecular formula C6H3ClIN3 B055492 6-Chloro-7-iodo-7-deazapurine CAS No. 123148-78-7

6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492
CAS No.: 123148-78-7
M. Wt: 279.46 g/mol
InChI Key: CBWBJFJMNBPWAL-UHFFFAOYSA-N
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Description

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a versatile and high-value chemical scaffold specifically designed for advanced medicinal chemistry and drug discovery research. This bifunctional heterocyclic compound serves as a critical synthetic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. Its core structure is a 7H-pyrrolo[2,3-d]pyrimidine, a purine analog known for its ability to mimic adenosine and compete for ATP-binding pockets in a wide range of kinases. The presence of two distinct halogens—chlorine at the 4-position and iodine at the 5-position—provides orthogonal and sequential reactivity for precise structural elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution.

Properties

IUPAC Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBJFJMNBPWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564258
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123148-78-7
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Record name 6-Chloro-7-iodo-7-deazapurine
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Foundational & Exploratory

Elucidation of the Molecular Structure of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-chloro-7-iodo-7-deazapurine, a key intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents. This document details the synthetic protocol and the analytical techniques employed to confirm its molecular structure, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is achieved through the iodination of commercially available 6-chloro-7-deazapurine.

Experimental Protocol

Materials:

Procedure:

  • To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-iodosuccinimide (1.60 g, 7.16 mmol) is added.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The solvent is removed under vacuum.

  • The resulting residue is purified by silica gel column chromatography using a solvent gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup & Purification 6_chloro_7_deazapurine 6-Chloro-7-deazapurine Reaction_Vessel Reaction_Vessel 6_chloro_7_deazapurine->Reaction_Vessel NIS N-Iodosuccinimide (NIS) NIS->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Time_Temp 2 hours Room Temperature Time_Temp->Reaction_Vessel Stirring Solvent_Removal Solvent Removal (Vacuum) Chromatography Silica Gel Column Chromatography (Hexanes:EtOAc gradient) Solvent_Removal->Chromatography Residue Product This compound Chromatography->Product Reaction_Vessel->Solvent_Removal Crude Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structural Confirmation

The structure of the synthesized this compound was confirmed using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (B129727) (CD₃OD).

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CD₃OD

  • Reference: Tetramethylsilane (TMS) as an internal standard.

¹H and ¹³C NMR Data:

Data Type Chemical Shift (δ) in ppm Assignment
¹H NMR8.55 (s, 1H)H-2
7.72 (s, 1H)H-8
¹³C NMR151.7C-4
151.6C-2
150.2C-6
133.5C-8
116.3C-5
50.1C-7

Note: The assignments are based on standard chemical shift ranges for similar heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight of the compound and to confirm its elemental composition.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

Mass Spectrometry Data:

Technique m/z (Mass-to-Charge Ratio) Interpretation
ESI-MS280[M+H]⁺

The observed mass-to-charge ratio of 280 corresponds to the protonated molecule of this compound (C₆H₃ClIN₃), which has a calculated molecular weight of 279.47 g/mol .

Structure_Elucidation_Workflow cluster_nmr_data NMR Data Analysis cluster_ms_data Mass Spectrometry Analysis Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Proton_NMR ¹H NMR: - Chemical Shifts - Integration NMR->Proton_NMR Carbon_NMR ¹³C NMR: - Chemical Shifts NMR->Carbon_NMR Molecular_Ion Determine Molecular Ion Peak ([M+H]⁺ at m/z 280) MS->Molecular_Ion Structure_Confirmation Structural Confirmation NMR_Interpretation Interpretation of Spectra Proton_NMR->NMR_Interpretation Carbon_NMR->NMR_Interpretation NMR_Interpretation->Structure_Confirmation MW_Confirmation Confirm Molecular Weight Molecular_Ion->MW_Confirmation MW_Confirmation->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Potential Biological Relevance: EGFR Signaling Pathway

Derivatives of this compound are being investigated for their potential as inhibitors of various cellular processes, including viral replication and cancer cell growth. One potential target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P Autophosphorylation EGFR->P Dimerization & Activation RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->P Inhibits

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Conclusion

The structural elucidation of this compound is unequivocally supported by a combination of NMR spectroscopy and mass spectrometry. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further studies, including X-ray crystallography, could provide even more precise structural information. The potential for derivatives of this compound to act as inhibitors of key signaling pathways, such as the EGFR pathway, highlights its importance as a scaffold for the development of novel therapeutics.

6-Chloro-7-iodo-7-deazapurine CAS number 123148-78-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Chloro-7-iodo-7-deazapurine (CAS No. 123148-78-7)

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in the synthesis and evaluation of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated derivative of 7-deazapurine. The presence of both a chloro and an iodo group at strategic positions on the pyrrolo[2,3-d]pyrimidine core imparts unique reactivity, making it a valuable intermediate for the synthesis of a wide range of nucleoside analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 123148-78-7
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Appearance White to orange to green powder/crystal
Melting Point 179-183 °C (decomposes)
Solubility Insoluble in water.[1]
SMILES Clc1ncnc2[nH]cc(I)c12
InChI 1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the direct iodination of 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.[2]

Materials:

  • 6-chloro-7-deazapurine

  • N-iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[2]

  • Stir the reaction mixture for 2 hours at room temperature.[2]

  • Remove the solvent under vacuum.[2]

  • Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.[2]

Table 2: Spectroscopic Data for this compound

SpectrumDataReference
¹H NMR (400 MHz, CD₃OD) δ 8.55 (s, 1H), 7.72 (s, 1H)[2]
¹³C NMR (100 MHz, CD₃OD) δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1[2]
Mass Spectrometry (ESI⁺) m/z 280 (M+H)⁺[2]

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in the synthesis of modified nucleoside analogs. The chlorine and iodine atoms serve as handles for various cross-coupling reactions.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a key reaction for the formation of the N-glycosidic bond between a nucleobase and a sugar moiety. This compound is frequently used as the nucleobase in these reactions to synthesize novel nucleosides.[2][3]

Vorbruggen_Glycosylation start 6-Chloro-7-iodo- 7-deazapurine intermediate Silylated Nucleobase & Activated Ribose start->intermediate ribose Protected Ribose (e.g., 1-O-Ac-2,3,5-tri-O-Bz-ribose) ribose->intermediate reagents Silylating Agent (e.g., BSA) Lewis Acid (e.g., TMSOTf) reagents->intermediate product Protected Nucleoside Analog intermediate->product N-Glycosylation deprotection Deprotection product->deprotection final_product Nucleoside Analog deprotection->final_product

Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol: Vorbrüggen Glycosylation

The following is a representative protocol for the glycosylation of this compound with a protected ribose.[2]

Materials:

Procedure:

  • To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.[2]

  • Stir the mixture for 30 minutes.[2]

  • Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN, followed by the addition of TMSOTf (0.56 g, 2.45 mmol).[2]

  • Warm the reaction mixture to 80 °C and stir for 12 hours.[2]

  • After completion, quench the reaction and purify the product using standard chromatographic techniques.

Sonogashira Coupling

The iodine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne functionalities. This allows for the synthesis of 7-alkynyl-7-deazapurine nucleosides, which have shown significant biological activities.[4]

Sonogashira_Coupling start 6-Chloro-7-iodo- 7-deazapurine Derivative product 7-Alkynyl-7-deazapurine Derivative start->product alkyne Terminal Alkyne (e.g., TMS-acetylene) alkyne->product catalyst Pd Catalyst Cu(I) Cocatalyst Base catalyst->product further_modification Further Modifications (e.g., Chlorine Displacement) product->further_modification final_product Biologically Active Nucleoside Analog further_modification->final_product

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a this compound derivative is described below.[4]

Materials:

  • Protected this compound nucleoside

  • Terminal alkyne (e.g., (trimethylsilyl)acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the protected this compound nucleoside in an anhydrous solvent, add the terminal alkyne, palladium catalyst, CuI, and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, work up the reaction mixture by filtering the catalyst and removing the solvent.

  • Purify the crude product by column chromatography.

Biological Relevance and Applications in Drug Discovery

This compound itself is not known to have significant biological activity but serves as a crucial precursor for the synthesis of pharmacologically active nucleoside analogs. These derivatives have been investigated for a variety of therapeutic applications, including antiviral and anticancer treatments.[5]

Antiviral Agents

Derivatives of this compound have been synthesized and evaluated as inhibitors of viral polymerases. For instance, 7-deaza-2'-C-methyladenosine (7DMA), synthesized from this intermediate, targets the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, thereby inhibiting viral replication.[6]

Antiviral_Mechanism drug 7-Deazapurine Nucleoside Analog (e.g., 7DMA) phosphorylation Cellular Kinases drug->phosphorylation active_form Active Triphosphate Form phosphorylation->active_form rdRp Viral RNA-dependent RNA Polymerase (RdRp) active_form->rdRp Competitive Inhibition inhibition Inhibition of Viral Replication rdRp->inhibition

Caption: Inhibition of Viral RdRp by a 7-Deazapurine Analog.

Modulators of G Protein-Coupled Receptors (GPCRs)

The 7-deazapurine scaffold has been explored for its potential to interact with GPCRs. By modifying the 6- and 7-positions of the 7-deazapurine core, researchers have developed ligands with affinity for various GPCRs, suggesting applications in a range of therapeutic areas.[4]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

TypeCodeStatementReference
Hazard H302Harmful if swallowed.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical structure allows for a wide range of modifications, leading to the synthesis of diverse libraries of nucleoside analogs. The continued exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity for various biological targets.

References

Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 6-Chloro-7-iodo-7-deazapurine, also known by its systematic name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This halogenated purine (B94841) analogue is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. This document compiles available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HDMSO-d₆~12.8br s-N-H
~8.4s-C2-H
~7.9s-C6-H
¹³CDMSO-d₆~152--C4
~151--C2
~150--C7a
~135--C6
~100--C4a
~55--C5

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. The data is inferred from derivatives and related structures.

Table 2: Mass Spectrometry (MS) Data

TechniqueModeExpected [M+H]⁺Expected [M-H]⁻
ESIPositive279.9-
Negative-277.9

Note: The expected masses are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The observed mass spectrum would show a characteristic isotopic pattern for the chlorine atom.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumN-H stretch
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~1200-1000MediumC-N stretching
~800-700StrongC-Cl stretching
~600-500MediumC-I stretching

Note: The IR absorption bands are predicted based on characteristic functional group frequencies.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program with a spectral width of approximately 200-220 ppm. A longer relaxation delay and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻) and analyze the isotopic pattern to confirm the presence of chlorine.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Synthesis_Workflow start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent N-iodosuccinimide (NIS) Anhydrous DMF, 0 °C to RT start->reagent product This compound reagent->product Iodination workup Workup & Purification (EtOAc, Na₂S₂O₃, H₂O, Brine) product->workup final_product Purified Product workup->final_product

Caption: Synthetic pathway for this compound.

This guide provides a comprehensive overview of the available spectroscopic and synthetic information for this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and workflow diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.

Physical and chemical characteristics of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 6-Chloro-7-iodo-7-deazapurine, a key intermediate in the synthesis of novel therapeutic agents. This document details its properties, synthesis, and role in the development of antiviral and anticancer nucleoside analogs.

Physicochemical Characteristics

This compound, also known by its systematic name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated heterocyclic compound.[1][2][3][4][5] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is an analog of purine (B94841) where the nitrogen at position 7 is replaced by a carbon atom. The presence of a chlorine atom at the 6-position and an iodine atom at the 7-position makes it a versatile building block for further chemical modifications.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a powder ranging in color from white to orange or green.[3][4] It is noted to be insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane.[1]

PropertyValueSource(s)
Molecular Formula C₆H₃ClIN₃[1][2][6]
Molecular Weight 279.47 g/mol [2][6]
Appearance White to Orange to Green powder/crystal[3][4]
Melting Point 179-204 °C[1][2][3][4][6]
Boiling Point 241.0 °C (Predicted)[1][6]
Density 2.47 ± 0.1 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in methanol, chloroform, dichloromethane[1]
UV max (H₂O) 305 nm[1]
pKa 9.61 ± 0.20 (Predicted)
Chemical Properties

The chemical identifiers and spectral data for this compound are provided below, offering insight into its molecular structure and reactivity.

PropertyValueSource(s)
Synonyms 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine[1][2][3][4][5]
SMILES Clc1ncnc2[nH]cc(I)c12[2][5]
InChI 1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)[2][5]
InChI Key CBWBJFJMNBPWAL-UHFFFAOYSA-N[2][5]
¹H NMR (400 MHz, CD₃OD) δ 8.55 (s, 1H), 7.72 (s, 1H)
¹³C NMR (100 MHz, CD₃OD) δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1
Mass Spec (ESI⁺) m/z 280 (M+H)⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the iodination of 6-chloro-7-deazapurine.

Materials:

  • 6-chloro-7-deazapurine

  • N-iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Silica (B1680970) gel

Procedure:

  • Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.

  • Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product cluster_purification Purification 6_chloro_7_deazapurine 6-chloro-7-deazapurine reagents N-iodosuccinimide (NIS) Anhydrous DMF Room Temperature, 2h 6_chloro_7_deazapurine->reagents Iodination purification Silica Gel Chromatography (Hexanes:EtOAc) reagents->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

N-Glycosylation via Vorbrüggen Conditions

This is a general protocol for the N-glycosylation of this compound with a protected ribose derivative.[7]

Materials:

Procedure:

  • To a solution of this compound in anhydrous acetonitrile under a nitrogen atmosphere, add N,O-bis(trimethylsilyl)acetamide.

  • Stir the mixture at room temperature for 20-30 minutes to allow for silylation of the nucleobase.

  • Cool the reaction mixture to 0 °C.

  • Add the protected ribose derivative followed by the dropwise addition of TMSOTf.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Biological Significance and Applications

This compound serves as a critical precursor for the synthesis of various nucleoside analogs with potential therapeutic applications. These analogs have been investigated for their antiviral and anticancer properties.

Antiviral Activity

Derivatives of this compound have been synthesized and evaluated against a range of RNA viruses, including Hepatitis C Virus (HCV), Ebola virus, and Zika virus. The resulting nucleoside analogs can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of these viruses.[7] Additionally, it has been shown to potently inhibit the replication of human papillomavirus (HPV) in vitro.[6]

HCV_RdRp_Inhibition HCV_RNA HCV (+) RNA Genome Replication RNA Replication HCV_RNA->Replication NS5B NS5B (RdRp) NS5B->Replication NTPs Ribonucleoside Triphosphates (NTPs) NTPs->Replication New_RNA New HCV RNA Replication->New_RNA Analog This compound -derived Nucleoside Analog Analog->NS5B Inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (potential inhibitor) Inhibitor->EGFR Inhibits HPV_Replication_Cycle Infection Infection of Basal Epithelial Cells Establishment Episomal Genome Establishment Infection->Establishment Differentiation Cellular Differentiation Establishment->Differentiation Replication Viral Genome Replication (E1, E2) Differentiation->Replication Assembly Virion Assembly & Release Replication->Assembly Inhibitor This compound Inhibitor->Replication Inhibits

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 7-deazapurine analogs, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, these analogs offer unique electronic properties and a versatile handle for synthetic modification, leading to a broad spectrum of biological activities. This document provides a comprehensive overview of their history, key synthetic methodologies, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins with the isolation of naturally occurring nucleoside antibiotics such as tubercidin, toyocamycin, and sangivamycin (B1680759) from Streptomyces species. These compounds demonstrated potent biological activity, sparking interest in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core as a promising pharmacophore.[1] Early research focused on understanding the structure-activity relationships (SAR) of these natural products and developing synthetic routes to access novel derivatives.

The replacement of the N7 atom with a carbon atom was found to make the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA and RNA and improved binding to enzymes.[1] This fundamental characteristic has driven the exploration of 7-deazapurine analogs for a wide range of therapeutic targets. Over the decades, medicinal chemists have rationally designed and synthesized a vast library of these compounds, leading to the discovery of potent antiviral and anticancer agents, as well as modulators of key cellular signaling pathways.[1]

Core Synthetic Strategies: Building the 7-Deazapurine Scaffold

The synthesis of 7-deazapurine analogs has been refined over the years, with several robust methods now available for the construction and functionalization of this heterocyclic system. The following sections detail the most critical and widely used experimental protocols.

Vorbrüggen Glycosylation: Forging the Nucleosidic Bond

The Silyl-Hilbert-Johnson or Vorbrüggen glycosylation is a cornerstone reaction in nucleoside chemistry, enabling the stereoselective formation of the β-anomeric bond between a silylated nucleobase and a protected sugar.[2][3][4]

Experimental Protocol: Typical Vorbrüggen Glycosylation of a 7-Deazapurine

  • Silylation of the Nucleobase: To a suspension of the 7-deazapurine derivative (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq). Heat the mixture at 60-80 °C under an inert atmosphere (e.g., argon) until a clear solution is obtained (typically 1-2 hours), indicating the formation of the silylated nucleobase.

  • Glycosylation: Cool the solution to room temperature and add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq).

  • Lewis Acid Addition: Cool the reaction mixture to 0 °C and add a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq), dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected nucleoside.

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) by treating the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia. Purify the final deprotected nucleoside by column chromatography or recrystallization.[2]

Suzuki-Miyaura Cross-Coupling: Functionalization at the C7 Position

The carbon atom at the 7-position provides a key site for modification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl substituents at this position, enabling extensive SAR studies.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Iodo-7-deazapurine Derivative

  • Reaction Setup: In a reaction vessel, combine the 7-iodo-7-deazapurine nucleoside (1.0 eq), the corresponding boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine (B1218219) ligand like triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) (0.3 eq), and a base, typically cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Solvent Addition: Add a mixture of degassed solvents, such as a 2:1 mixture of water and acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[5]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the desired product by silica gel chromatography.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic methods offer a green and highly selective alternative for the synthesis of 7-deazapurine nucleosides. Purine nucleoside phosphorylases (PNPs) can catalyze the transglycosylation reaction, transferring a sugar moiety from a donor to the 7-deazapurine base.[7][8][9][10]

Experimental Protocol: Enzymatic Transglycosylation

  • Reaction Mixture: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing the 7-deazapurine base (e.g., 2 mM), a sugar donor such as 2'-deoxyuridine (B118206) (20 mM), and the recombinant purine nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) enzymes.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50 °C).

  • Monitoring: Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).

  • Termination and Purification: Once the reaction reaches completion, terminate it by ultrafiltration to remove the enzymes. Purify the resulting nucleoside by reversed-phase column chromatography.[7][8]

Therapeutic Applications and Biological Activity

The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide array of biological activities, primarily in the areas of antiviral and anticancer therapy.

Antiviral Activity

7-Deazapurine nucleosides have demonstrated significant activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[11][12] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral polymerases.

Table 1: Antiviral Activity of Selected 7-Deazapurine Analogs

CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2'-deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-anomer)HIV-1MT-4 cells0.71>100>140[11][12]
2'-C-methyl-7-deazaadenosineHCVReplicon<1>10>10[11]
Anticancer Activity and Kinase Inhibition

A significant number of 7-deazapurine analogs exhibit potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation and survival.[13][14][15] These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14][15][16]

Table 2: Anticancer and Kinase Inhibitory Activity of Selected 7-Deazapurine Analogs

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Isatin-deazapurine hybrid 5HepG2 (liver cancer)6.11[17]
Isatin-deazapurine hybrid 5MCF-7 (breast cancer)5.93[17]
Isatin-deazapurine hybrid 5MDA-MB-231 (breast cancer)2.48[17]
Isatin-deazapurine hybrid 5HeLa (cervical cancer)1.98[17]
Isatin-deazapurine hybrid 5EGFR0.112[13][14][15]
Isatin-deazapurine hybrid 5HER20.081[13][14][15]
Isatin-deazapurine hybrid 5VEGFR20.095[13][14][15]
Isatin-deazapurine hybrid 5CDK20.123[13][14][15]

Modulation of Signaling Pathways

The biological effects of 7-deazapurine analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

STING Pathway Agonism

Certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[5][6] Activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP (or 7-deazapurine analog) cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates to nucleus & activates IFN_production Interferon Production IFN_genes->IFN_production

STING Signaling Pathway Activation
Kinase Inhibition Pathways

7-Deazapurine analogs that inhibit receptor tyrosine kinases like VEGFR and EGFR disrupt downstream signaling cascades that are critical for cancer cell growth, proliferation, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK binds & activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream activates Analog 7-Deazapurine Analog Analog->RTK inhibits (ATP-competitive) Transcription Gene Transcription Downstream->Transcription Response Cellular Responses (Proliferation, Angiogenesis, Survival) Transcription->Response

Receptor Tyrosine Kinase Inhibition

A Generalized Workflow for Discovery and Development

The discovery of novel 7-deazapurine analogs follows a structured workflow from initial design and synthesis to biological evaluation and lead optimization.

Drug_Discovery_Workflow A Target Identification and Validation B Lead Compound Identification (e.g., Natural Product, HTS) A->B C Design of 7-Deazapurine Analogs B->C D Chemical Synthesis (e.g., Glycosylation, Cross-Coupling) C->D E In Vitro Biological Screening (Antiviral, Anticancer, Kinase Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Design G Lead Optimization F->G G->D H In Vivo Efficacy and Toxicity Studies G->H I Preclinical and Clinical Development H->I

Drug Discovery Workflow for 7-Deazapurine Analogs

Conclusion

7-Deazapurine analogs represent a remarkable class of molecules that have transitioned from natural product curiosities to a privileged scaffold in modern drug discovery. Their unique structural and electronic properties, combined with the power of modern synthetic chemistry, have enabled the development of potent and selective agents for a variety of diseases. The continued exploration of this versatile core, guided by a deeper understanding of its interactions with biological targets and signaling pathways, promises to yield the next generation of innovative therapeutics.

References

The Strategic Role of 6-Chloro-7-iodo-7-deazapurine in Modern Nucleoside Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of 6-Chloro-7-iodo-7-deazapurine, a pivotal intermediate in the development of novel nucleoside analogues with significant therapeutic potential.

Introduction

In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1] Their ability to mimic endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[2] Within this important class of compounds, 7-deazapurine nucleosides have emerged as particularly promising scaffolds due to their unique biological activities.[3] The replacement of the N7 atom of the purine (B94841) ring with a carbon atom not only alters the electronic properties of the nucleobase but also provides a site for further chemical modification, enabling the fine-tuning of biological activity.[3]

At the heart of the synthesis of a diverse array of these potent therapeutic agents lies This compound . This key intermediate, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile building block for the introduction of various functional groups at the 6 and 7 positions of the 7-deazapurine core.[4] Its halogenated structure enhances its reactivity, making it amenable to a range of synthetic transformations, including glycosylation and cross-coupling reactions.[4] This guide provides an in-depth overview of the chemical properties, synthesis, and critical role of this compound in the generation of next-generation nucleoside-based therapeutics.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₃ClIN₃Chem-Impex
Molecular Weight 279.47 g/mol Chem-Impex
Melting Point 179-183 °CSigma-Aldrich[5]
Appearance White to orange to green powder/crystalChem-Impex
SMILES Clc1ncnc2[nH]cc(I)c12Sigma-Aldrich[5]
InChI Key CBWBJFJMNBPWAL-UHFFFAOYSA-NSigma-Aldrich[5]

Synthesis of this compound: An Experimental Protocol

The standard and efficient synthesis of this compound involves the direct iodination of the commercially available 6-chloro-7-deazapurine.

Experimental Protocol: Iodination of 6-chloro-7-deazapurine[6]
  • Materials:

    • 6-chloro-7-deazapurine

    • N-iodosuccinimide (NIS)

    • Anhydrous Dimethylformamide (DMF)

    • Hexanes

    • Ethyl Acetate (EtOAc)

    • Silica (B1680970) Gel

  • Procedure:

    • To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).

    • Stir the reaction mixture for 2 hours at room temperature.

    • Remove the solvent under vacuum.

    • Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield this compound.

  • Yield: Quantitative[6]

The Pivotal Role in Nucleoside Synthesis: Methodologies and Data

This compound is a cornerstone for the synthesis of a wide range of 7-deazapurine nucleosides. Its strategic importance lies in the differential reactivity of the chloro and iodo substituents, allowing for sequential and regioselective modifications. The primary synthetic routes involve N-glycosylation followed by cross-coupling or substitution reactions.

N-Glycosylation via the Vorbrüggen Method

The Vorbrüggen glycosylation is a widely employed method for the formation of the N-glycosidic bond between a nucleobase and a protected sugar moiety.

  • Materials:

    • This compound

    • Protected Ribose (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)

    • N,O-bis(trimethylsilyl)acetamide (BSA)

    • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.

    • After 30 minutes, add a solution of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN and TMSOTf (0.56 g, 2.45 mmol) to the reaction mixture at 0 °C.

    • Heat the reaction mixture to 80 °C over 1 hour and stir for 12 hours at this temperature.

    • After completion, quench the reaction and purify the product via chromatography.

The following table summarizes the yields of Vorbrüggen glycosylation reactions with this compound under various conditions.

Ribose DerivativeActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Perbenzoylated 2-methyl-riboseTMSOTf, DBUAcetonitrile702820[7]
Perbenzoylated 2-methyl-riboseTMSOTf, BSAAcetonitrileNot specified8-973[7]
Perbenzoylated 2-methyl-riboseTMSOTf, DBU1,2-dichloroethane702458[7]
1-O-Ac-2,3,5-tri-O-Bz-riboseTMSOTfAcetonitrile8012Not specified[6]
Cross-Coupling Reactions for C7-Functionalization

The iodine atom at the C7 position of the 7-deazapurine ring is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

  • General Procedure:

    • A mixture of the 7-iodo-7-deazapurine nucleoside, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) is taken in a suitable solvent (e.g., THF, DMF).

    • An amine base (e.g., Et₃N, DBU) is added.

    • The reaction is typically carried out under an inert atmosphere at room temperature or with heating.

    • Upon completion, the reaction is worked up, and the product is purified by chromatography.

The following table presents examples of Sonogashira coupling reactions performed on 7-iodo-7-deazapurine derivatives.

7-Iodo-7-deazapurine DerivativeAlkyneCatalyst SystemSolventYield (%)Reference
7-iodo-7-deaza-2'-deoxyadenosine triphosphateVarious terminal alkynesPd(OAc)₂/dppf, CuIH₂O/MeOH/Et₃N26-62[8]
This compound nucleosideTMS-acetylenePd(PPh₃)₄, CuITHFNot specified[9]

Logical and Experimental Workflows

The synthesis of bioactive 7-deazapurine nucleosides from this compound follows a logical and modular workflow. This allows for the generation of diverse libraries of compounds for biological screening.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_core_synthesis Core Nucleoside Synthesis cluster_diversification Diversification cluster_final_product Final Product Generation 6-chloro-7-deazapurine 6-chloro-7-deazapurine This compound This compound 6-chloro-7-deazapurine->this compound Iodination (NIS/DMF) N-Glycosylation N-Glycosylation This compound->N-Glycosylation Protected 6-chloro-7-iodo-7-deazapurine_nucleoside Protected 6-chloro-7-iodo-7-deazapurine_nucleoside N-Glycosylation->Protected 6-chloro-7-iodo-7-deazapurine_nucleoside Vorbrüggen C7-Modification C7-Modification Protected 6-chloro-7-iodo-7-deazapurine_nucleoside->C7-Modification e.g., Sonogashira C6-Modification C6-Modification C7-Modification->C6-Modification e.g., Amination Deprotection Deprotection C6-Modification->Deprotection Bioactive_7-deazapurine_nucleoside Bioactive_7-deazapurine_nucleoside Deprotection->Bioactive_7-deazapurine_nucleoside

Caption: Synthetic workflow for bioactive 7-deazapurine nucleosides.

Signaling Pathways and Mechanism of Action

Nucleoside analogues derived from this compound exert their therapeutic effects by targeting key cellular and viral signaling pathways.

Antiviral Activity: Inhibition of Viral Polymerase

A primary mechanism of antiviral nucleosides is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After entering the host cell, the nucleoside analogue is phosphorylated to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.

cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analogue Nucleoside_Analogue NA-MP NA-MP Nucleoside_Analogue->NA-MP Kinase NA-DP NA-DP NA-MP->NA-DP Kinase NA-TP Active Triphosphate NA-DP->NA-TP Kinase Viral_RdRp Viral RNA Polymerase NA-TP->Viral_RdRp Inhibits Viral_RNA_Synthesis Viral_RNA_Synthesis NA-TP->Viral_RNA_Synthesis Incorporation Viral_RdRp->Viral_RNA_Synthesis Chain_Termination Replication Blocked Viral_RNA_Synthesis->Chain_Termination

Caption: Antiviral mechanism via RdRp inhibition.

Anticancer Activity: Potential EGFR Signaling Pathway Inhibition

Some nucleoside analogues have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[] EGFR activation leads to a cascade of downstream signaling events that promote cell proliferation and survival.[11] By blocking this pathway, nucleoside analogues can induce apoptosis and inhibit tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Transcription_Factors Transcription_Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Nucleoside_Analogue Nucleoside_Analogue Nucleoside_Analogue->EGFR Inhibits

References

The Architectural Versatility of 7-Deazapurine Scaffolds: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine core, a privileged scaffold in medicinal chemistry, represents a critical structural motif in the design of novel therapeutics. Its isosteric relationship with the natural purine (B94841) bases allows for strategic modulation of biological activity, leading to potent antiviral, anticancer, and antiparasitic agents. This technical guide provides an in-depth overview of the primary synthetic strategies employed to construct this versatile heterocyclic system, complete with detailed experimental protocols and comparative data to inform research and development efforts.

Core Synthetic Strategies: A Multi-pronged Approach

The construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold can be broadly categorized into several key synthetic approaches. These methodologies offer flexibility in substituent placement and allow for the generation of diverse chemical libraries for biological screening.

Linear Synthesis via Substituted Pyrimidines

A prevalent and adaptable strategy involves the construction of the pyrrole (B145914) ring onto a pre-functionalized pyrimidine (B1678525) precursor. This approach typically begins with a 4,6-dichloropyrimidine (B16783) derivative, which undergoes a series of reactions to build the fused five-membered ring.

A common pathway involves the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine with a suitable coupling partner, followed by azidation and subsequent thermal or photochemical cyclization to yield the 7-deazapurine core.[1][2] This method is particularly useful for introducing diversity at what will become the C5 position of the final scaffold.

Logical Workflow for Synthesis via Substituted Pyrimidines

G A 4,6-Dichloropyrimidine B Zincation ((TMP)2Zn·2MgCl2·2LiCl) A->B D Negishi Cross-Coupling (Pd(PPh3)4) B->D C 5-Iodoquinoline C->D E Coupled Pyrimidine Intermediate D->E F Azidation (NaN3, LiCl) E->F G Azido Intermediate F->G H Thermal or Photochemical Cyclization G->H I 7-Deazapurine Scaffold H->I

Caption: General workflow for the synthesis of a 7-deazapurine scaffold starting from a substituted pyrimidine.

Construction from Pyrrole Precursors

An alternative strategy involves building the pyrimidine ring onto a pre-existing, functionalized pyrrole. This "pyrrole-first" approach allows for different substitution patterns and can be advantageous depending on the availability of starting materials. This method often involves the cyclization of an aminopyrrole derivative with a suitable one-carbon synthon.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has heavily influenced the functionalization of the 7-deazapurine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely employed to introduce aryl, hetaryl, and alkynyl groups at the C7 position of a pre-formed 7-deazapurine nucleus.[3][4] This late-stage functionalization is a powerful tool for structure-activity relationship (SAR) studies.

Signaling Pathway Implication: STING Agonism

Derivatives of 7-deazapurine have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by cyclic dinucleotides (CDNs) triggers a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which can be harnessed for cancer immunotherapy.[3][5]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP (or 7-deazapurine analog) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN activates transcription of

Caption: Simplified signaling pathway of STING activation by 7-deazapurine cyclic dinucleotide analogues.

Quantitative Data Summary

The following tables summarize representative yields for key transformations in the synthesis of 7-deazapurine scaffolds, extracted from the cited literature.

Table 1: Negishi Cross-Coupling and Cyclization Yields

Starting MaterialsReaction TypeProductYield (%)Reference
Zincated 4,6-dichloropyrimidine and 5-iodoquinolineNegishi Cross-Coupling4,6-dichloro-5-(quinolin-5-yl)pyrimidine78[2]
5-Azido-4,6-dichloro-5-(quinolin-5-yl)pyrimidinePhotochemical CyclizationQuinolino-fused 7-deazapurine26[2]
5-Azido-4,6-dichloro-5-(quinolin-5-yl)pyrimidineThermal CyclizationQuinolino-fused 7-deazapurine11[2]

Table 2: Glycosylation and Subsequent Functionalization Yields

Starting MaterialsReaction TypeProductYield (%)Reference
Quinolino-fused 7-deazapurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseVorbrüggen GlycosylationProtected quinolino-fused 7-deazapurine nucleoside52[1][2]
7-Iodo-7-deazaadenine CDN and Phenylboronic acidSuzuki-Miyaura Coupling7-Phenyl-7-deazaadenine CDN18-78[3]
6-Chloro-7-iodo-7-deazapurine and 1-O-Ac-2,3,5-tri-O-Bz-riboseVorbrüggen GlycosylationProtected this compound ribonucleoside73[6]

Detailed Experimental Protocols

The following are representative experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of this compound[7]

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-iodosuccinimide (1.60 g, 7.16 mmol) was added. The reaction mixture was stirred for 2 hours at room temperature. The solvent was then removed under vacuum. The resulting residue was purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to afford the title compound in quantitative yield.

Protocol 2: Vorbrüggen Glycosylation of this compound[7]

To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous acetonitrile (B52724), N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) was added at room temperature under a nitrogen atmosphere. After stirring for 30 minutes, a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous acetonitrile and TMSOTf (0.56 g, 2.45 mmol) was added to the reaction mixture at 0 °C. The reaction mixture was then heated to 80 °C over 1 hour and stirred for 12 hours at this temperature. The reaction was quenched and worked up to yield the protected nucleoside.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C7-Arylation[3][5]

To a solution of the 7-iodo-7-deazapurine cyclic dinucleotide in a 2:1 mixture of water and acetonitrile, 2 equivalents of the corresponding arylboronic acid, cesium carbonate, triphenylphosphine-3,3',3''-trisulfonate (TPPTS), and palladium(II) acetate (B1210297) were added. The reaction mixture was heated to 100 °C for 30 minutes. After cooling, the product was purified by chromatography to yield the 7-aryl-7-deazapurine derivative.

Conclusion

The synthesis of 7-deazapurine scaffolds is a dynamic and evolving field, with a rich history of established methods and continuous innovation through modern catalytic processes. The strategic choice of synthetic route, whether through linear construction or late-stage functionalization, allows for the creation of a vast chemical space of novel compounds with significant therapeutic potential. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers aiming to explore and expand upon the promising biological activities of this important heterocyclic core.

References

The Rising Tide of Halogenated Deazapurines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural modification of purine (B94841) nucleosides has long been a cornerstone of medicinal chemistry, yielding numerous therapeutic agents. Among these, deazapurines, which feature a carbon atom in place of a nitrogen atom in the purine ring, have emerged as a particularly promising scaffold. The introduction of halogens to this core structure further enhances their biological potential, leading to a diverse array of compounds with potent anticancer, antiviral, and immunomodulatory activities. This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated deazapurines, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Core Biological Activities: A Quantitative Overview

Halogenated deazapurines have demonstrated significant efficacy across a range of biological assays. The following tables summarize the quantitative data for some of the most well-studied compounds, providing a comparative look at their potency.

Anticancer Activity

The antiproliferative effects of halogenated deazapurines have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Citation
Halogenated Pyrrolo[3,2-d]pyrimidines 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineL1210 (Leukemia)6.0[1]
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidineMDA-MB-231 (Breast)Sub-micromolar[2]
N-substituted pyrrolo[3,2-d]pyrimidinesVarious0.014 - 14.5[1]
Halogenated Pyrrolo[2,3-d]pyrimidines (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(halogenated-benzylidene)benzohydrazidesVarious29 - 59[3]
Pyrrolo[2,3-d]pyrimidine-imines (Brominated)HT-29 (Colon)4.01 - 4.55[4]
Halogenated Tubercidins 5-Iodotubercidin (5-iTU)-9 nM (Haspin Kinase)[5]
Antiviral Activity

The antiviral potential of halogenated deazapurines has been primarily investigated against Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV). The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, are summarized here.

Compound ClassSpecific CompoundVirusEC50 (µM)Citation
Halogenated 3-Deazapurines 3-deazapurine derivative of L-AA (Compound 3)HCMV (AD-169 & Davis)Comparable to Ganciclovir[6]
Halogenated 7-Deazapurines α-form of 7-carbomethoxyvinyl substituted nucleoside (Compound 10)HIV-10.71 ± 0.25

Key Experimental Protocols

To facilitate the replication and further investigation of the biological activities of halogenated deazapurines, this section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of Halogenated Deazapurines

General Procedure for Halogenation of 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines):

A common method for the synthesis of halogenated 7-deazapurines involves the use of N-halosuccinimides. For instance, to synthesize 3-halo-substituted pyrrolo[2,3-d]pyrimidinones, a mixture of the starting pyrrolo[2,3-d]pyrimidine and an N-halosuccinimide (NCS, NBS, or NIS) is stirred in a solvent like dichloromethane (B109758) (DCM) at room temperature for a specified period.[4]

Example: Synthesis of 5-Bromotubercidin:

Tubercidin (B1682034) can be directly brominated by reacting it with N-bromosuccinimide (NBS) in dimethylformamide (DMF).[7][8] The reaction conditions can be tuned to favor the formation of different brominated isomers.[7][8]

Anticancer Assays

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated deazapurine for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[9][10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10][11]

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3][5][12][13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][5][12][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

3. Cell Cycle Analysis (Propidium Iodide Staining):

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[4][14][15][16][17]

  • RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.[14][15][17]

  • PI Staining: Resuspend the cells in a solution containing propidium iodide.[4][14][15][16][17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[4][14][15][16][17]

Antiviral Assays

1. HCV Replicon Assay:

This cell-based assay is used to screen for inhibitors of Hepatitis C Virus replication.

  • Cell Culture: Use human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase).[18][19][20][21]

  • Compound Treatment: Treat the replicon-containing cells with various concentrations of the halogenated deazapurine.

  • Reporter Gene Assay: After a set incubation period, measure the activity of the reporter gene (e.g., luciferase). A decrease in reporter activity indicates inhibition of HCV replication.[18]

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the same cell line to ensure that the observed antiviral effect is not due to general cell toxicity.[8]

2. Cytopathic Effect (CPE) Reduction Assay:

This assay is a common method for screening antiviral compounds against viruses that cause visible damage to host cells.

  • Cell Monolayer Preparation: Prepare a confluent monolayer of susceptible host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plates until a clear cytopathic effect is observed in the virus control wells (no compound).

  • Cell Viability Measurement: Quantify the number of viable cells using a method like neutral red uptake or a tetrazolium-based assay (e.g., MTS).[8]

  • Data Analysis: Calculate the EC50 (the concentration of the compound that protects 50% of the cells from the viral CPE) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells). The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The biological activities of halogenated deazapurines are mediated through their interaction with various cellular targets and the modulation of key signaling pathways.

Kinase Inhibition

A primary mechanism of action for many halogenated deazapurines is the inhibition of protein kinases, which are crucial regulators of cell signaling.

Haspin Kinase Inhibition: 5-Iodotubercidin (5-iTU) is a potent inhibitor of Haspin kinase, an atypical serine/threonine kinase involved in mitosis.[1][5][22][23] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a critical step for the proper localization of the chromosomal passenger complex (CPC) and accurate chromosome segregation during cell division.[24] By inhibiting Haspin, 5-iTU disrupts this process, leading to mitotic defects and cell cycle arrest.[15]

Haspin_Inhibition cluster_process Mitosis 5_Iodotubercidin 5-Iodotubercidin Haspin_Kinase Haspin Kinase 5_Iodotubercidin->Haspin_Kinase Inhibits Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone_H3->H3T3ph CPC_Localization Chromosomal Passenger Complex Localization H3T3ph->CPC_Localization Enables Mitotic_Defects Mitotic Defects & Cell Cycle Arrest CPC_Localization->Mitotic_Defects Prevents

Caption: Inhibition of the Haspin Kinase pathway by 5-Iodotubercidin.
Induction of Apoptosis

Several halogenated deazapurines exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling molecules.

The intrinsic apoptosis pathway is often implicated, which is triggered by internal cellular stress. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[25][26] The BCL-2 family of proteins plays a crucial role in regulating the release of cytochrome c.[25]

Apoptosis_Induction Halogenated_Deazapurine Halogenated Deazapurine Cellular_Stress Cellular Stress Halogenated_Deazapurine->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Signals to Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (e.g., Caspase-3, -9) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Cell_Cycle_Arrest Halogenated_Deazapurine Halogenated Deazapurine Cyclin_CDK_Complexes Cyclin/CDK Complexes Halogenated_Deazapurine->Cyclin_CDK_Complexes Modulates G1_S_Transition G1/S Transition Cyclin_CDK_Complexes->G1_S_Transition Regulates G2_M_Transition G2/M Transition Cyclin_CDK_Complexes->G2_M_Transition Regulates Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest STING_Agonism Halogenated_Deazapurine Halogenated 7-Deazapurine STING_Receptor STING Receptor Halogenated_Deazapurine->STING_Receptor Activates TBK1 TBK1 STING_Receptor->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates Type_I_IFN_Production Type I Interferon Production IRF3->Type_I_IFN_Production Induces Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN_Production->Anti_Tumor_Immunity Promotes

References

A Comprehensive Review of 6-Substituted-7-Deazapurine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The substitution at the 6-position of this heterocyclic system has been a focal point of extensive research, leading to the discovery of potent agents with anticancer, antiviral, antibacterial, and kinase inhibitory properties. This technical guide provides a comprehensive review of the literature on 6-substituted-7-deazapurine derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

Synthesis of 6-Substituted-7-Deazapurine Derivatives

The synthesis of 6-substituted-7-deazapurine derivatives often begins with a pre-functionalized 7-deazapurine core, typically chlorinated at the 6-position. This allows for subsequent diversification through various cross-coupling reactions. A general synthetic approach involves the glycosylation of a 6-chloro-7-deazapurine base, followed by the introduction of the desired substituent at the 6-position.

A common synthetic strategy is the Vorbrüggen glycosylation, where a silylated 7-deazapurine base is reacted with a protected ribose acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Subsequent derivatization at the 6-position is frequently achieved via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, which allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.

Biological Activity and Quantitative Data

6-Substituted-7-deazapurine derivatives have been extensively evaluated for their therapeutic potential across various disease areas. The tables below summarize the quantitative biological data for representative compounds from the literature.

Anticancer and Cytotoxic Activity

Many 6-substituted-7-deazapurine ribonucleosides have shown potent cytostatic activity against a panel of cancer cell lines. The mechanism often involves the inhibition of key cellular processes after intracellular phosphorylation.

Compound6-SubstituentCell LineIC50 (µM)Reference
1 5-Methoxy-1H-indol-2-ylHeLa0.8 ± 0.1[1]
1 5-Methoxy-1H-indol-2-ylHepG26.11 ± 0.4[1]
1 5-Methoxy-1H-indol-2-ylMCF-75.93 ± 0.3[1]
1 5-Methoxy-1H-indol-2-ylMDA-MB-2312.48 ± 0.1[1]
2 6-([1,1'-biphenyl]-3-yl)CDK2/cyclin A0.044[2]
3 6-cyclohexylmethoxyCDK2/cyclin A0.005[2]
Kinase Inhibitory Activity

A significant area of investigation for this class of compounds is their activity as protein kinase inhibitors. Certain derivatives have demonstrated high potency and selectivity for specific kinases, making them attractive candidates for targeted cancer therapy.[2]

Compound6-SubstituentKinase TargetIC50 (µM)Reference
1 5-Methoxy-1H-indol-2-ylVEGFR-20.018 ± 0.001[1]
1 5-Methoxy-1H-indol-2-ylEGFR0.021 ± 0.002[1]
1 5-Methoxy-1H-indol-2-ylHER20.033 ± 0.003[1]
1 5-Methoxy-1H-indol-2-ylCDK20.041 ± 0.003[1]
2 6-([1,1'-biphenyl]-3-yl)CDK1/cyclin B86[2]
3 6-cyclohexylmethoxyCDK1/cyclin B0.250[2]
Antimicrobial and Antiparasitic Activity

Derivatives of 6-substituted-7-deazapurine have also been explored for their activity against various pathogens.

Compound6-SubstituentOrganismEC50/IC50 (µM)Reference
4 MethylTrypanosoma brucei brucei0.081 ± 0.006[3]
5 MethylsulfanylTrypanosoma brucei brucei0.035 ± 0.003[3]
6 MethoxyTrypanosoma brucei brucei0.021 ± 0.001[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of the 6-chloro-7-deazapurine derivative in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric assay or a luminescence-based assay. For a radiometric assay, the kinase, the substrate (e.g., a peptide or protein), and the test compound are incubated in a buffer solution containing [γ-³³P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped by the addition of a quenching solution (e.g., phosphoric acid). The phosphorylated substrate is then separated, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few more hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-substituted-7-deazapurine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. As potent kinase inhibitors, these compounds can modulate the activity of key players in cell cycle regulation and signal transduction.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start 6-Chloro-7-deazapurine glycosylation Glycosylation start->glycosylation coupling 6-Position Cross-Coupling (e.g., Suzuki, Sonogashira) glycosylation->coupling deprotection Deprotection coupling->deprotection final_compound Final 6-Substituted-7- deazapurine Derivative deprotection->final_compound characterization Spectroscopic Analysis (NMR, MS) final_compound->characterization in_vitro_kinase In Vitro Kinase Assays final_compound->in_vitro_kinase cell_based Cell-Based Assays (e.g., MTT, Cytotoxicity) final_compound->cell_based ic50 IC50 Determination in_vitro_kinase->ic50 cell_based->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General Experimental Workflow for 6-Substituted-7-Deazapurine Derivatives.

Many of these compounds target cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle. By inhibiting CDKs, these derivatives can arrest the cell cycle, leading to a halt in cell proliferation and, in some cases, apoptosis.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Regulation cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes G1 progression cell_cycle_progression Cell Cycle Progression CDK46_CyclinD->cell_cycle_progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates S phase CDK2_CyclinE->cell_cycle_progression CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 Promotes S/G2 transition CDK2_CyclinA->cell_cycle_progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Initiates M phase CDK1_CyclinB->cell_cycle_progression inhibitor 6-Substituted-7-deazapurine Kinase Inhibitor inhibitor->CDK46_CyclinD inhibitor->CDK2_CyclinE inhibitor->CDK2_CyclinA inhibitor->CDK1_CyclinB cell_cycle_arrest Cell Cycle Arrest inhibitor->cell_cycle_arrest Leads to

Mechanism of Action: Inhibition of Cell Cycle Progression.

Conclusion

6-Substituted-7-deazapurine derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential. The extensive research into their synthesis and biological evaluation has yielded potent inhibitors of various cellular targets, particularly protein kinases. The structure-activity relationship studies have provided valuable insights for the rational design of new and more effective drug candidates. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

Methodological & Application

Synthesis of 6-Chloro-7-iodo-7-deazapurine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 6-Chloro-7-iodo-7-deazapurine is a critical step in the development of a wide range of therapeutic agents and research tools. This halogenated deazapurine serves as a versatile intermediate for introducing further modifications at the 7-position, a key strategy in the design of novel nucleoside analogs with antiviral and anticancer properties. Its unique structure is instrumental in the exploration of cellular processes and gene expression, making it a valuable compound in medicinal chemistry and molecular biology.[1]

Introduction

This compound is a pivotal building block in pharmaceutical research, primarily for the synthesis of nucleoside analogs targeting viral replication and cancer cell proliferation.[1] The introduction of an iodine atom at the 7-position of the 7-deazapurine scaffold allows for subsequent cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug screening. This protocol details a reliable method for the iodination of commercially available 6-chloro-7-deazapurine.

Applications

The resulting this compound is a key precursor for a variety of applications in drug discovery and biochemical research:

  • Antiviral Drug Development: It is a fundamental component in the synthesis of antiviral agents, particularly those aimed at inhibiting viral polymerases.[1][2]

  • Anticancer Research: The compound serves as a foundational structure for designing new drugs that can inhibit specific enzymes involved in cancer progression.[1]

  • Biochemical Probes: Its derivatives are utilized as biochemical reagents and probes to study DNA and RNA interactions, offering insights into genetic regulation.[1][3]

  • Medicinal Chemistry: The halogenated structure enhances its reactivity, making it an ideal starting material for structure-activity relationship (SAR) studies in the development of targeted therapies.[1]

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from 6-chlorodeazapurine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
6-Chloro-7-deazapurine≥97%Sigma-Aldrich
N-Iodosuccinimide (NIS)Reagent grade, ≥98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
HexanesACS gradeFisher Scientific
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[4]

  • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under vacuum using a rotary evaporator.[4]

  • Purify the residue by silica gel column chromatography.[4]

  • Elute the column with a solvent gradient of hexanes:EtOAc (e.g., starting from 1:1).[4]

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound. The reaction is reported to give a quantitative yield.[4]

Reaction Data:

ParameterValueReference
Starting Material6-Chloro-7-deazapurine[4]
ReagentN-Iodosuccinimide (NIS)[4]
SolventAnhydrous Dimethylformamide (DMF)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time2 hours[4]
Purification MethodSilica gel column chromatography[4]
YieldQuantitative[4]

Characterization Data:

PropertyValueReference
Molecular FormulaC₆H₃ClIN₃[5]
Molecular Weight279.47 g/mol [5]
AppearanceBeige to brown powder or crystal[6]
Melting Point197.00 °C[5]
¹H NMR (400 MHz, CD₃OD)δ 8.55 (s, 1H), 7.72 (s, 1H)[4]
¹³C NMR (100 MHz, CD₃OD)δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1[4]
Mass Spec (ESI⁺)m/z 280 (M+H⁺)[4]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material 6-Chloro-7-deazapurine reaction_step Stir at Room Temperature (2 hours) start_material->reaction_step reagent N-Iodosuccinimide (NIS) reagent->reaction_step solvent Anhydrous DMF solvent->reaction_step evaporation Solvent Evaporation reaction_step->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography final_product This compound chromatography->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Applications

The synthesized compound serves as a crucial intermediate, leading to various downstream applications in drug discovery and chemical biology.

Applications cluster_applications Key Application Areas intermediate This compound antiviral Antiviral Drug Development intermediate->antiviral anticancer Anticancer Research intermediate->anticancer biochem Biochemical Probes intermediate->biochem medchem Medicinal Chemistry (SAR) intermediate->medchem

Caption: Applications of this compound.

References

Application Notes and Protocols: Iodination of 6-chloro-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-chloro-7-iodo-7-deazapurine, a key intermediate in the development of various therapeutic agents. The iodination of commercially available 6-chloro-7-deazapurine is a critical step in the synthesis of novel nucleoside analogs with potential antiviral and anticancer properties.[1] This protocol outlines a straightforward and efficient method using N-iodosuccinimide (NIS) as the iodinating agent, yielding the desired product in high purity. The resulting this compound serves as a versatile building block for further chemical modifications, particularly in the introduction of various functional groups at the 7-position, which is crucial for the biological activity of many deazapurine derivatives.[2][3]

Chemical Properties and Data

The physical and chemical properties of the starting material and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

Property6-chloro-7-deazapurineThis compound
Molecular Formula C₆H₄ClN₃C₆H₃ClIN₃[4]
Molecular Weight 153.57 g/mol 279.47 g/mol [4][5]
Appearance White to off-white powderBeige to brown powder or crystal
Melting Point Not available179-183 °C[5], 197.00 °C[4]
CAS Number 700-99-2123148-78-7[4][5]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValue
¹H NMR (400 MHz, CD₃OD) δ 8.55 (s, 1H), 7.72 (s, 1H)[6]
¹³C NMR (100 MHz, CD₃OD) δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1[6]
Mass Spec. (ESI⁺) m/z 280 (M+H)⁺[6]

Experimental Protocol: Iodination of 6-chloro-7-deazapurine

This protocol describes the direct iodination of 6-chloro-7-deazapurine at the 7-position using N-iodosuccinimide (NIS).

Materials:

  • 6-chloro-7-deazapurine

  • N-iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 6-chloro-7-deazapurine (1.0 g, 6.51 mmol).[6]

    • Add anhydrous dimethylformamide (20 mL) to dissolve the starting material.[6]

    • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Iodinating Agent:

    • To the stirred solution, add N-iodosuccinimide (1.60 g, 7.16 mmol) in one portion.[6]

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature for 2 hours.[6]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexanes:EtOAc = 1:1).

  • Work-up:

    • Once the reaction is complete, remove the solvent (DMF) under vacuum using a rotary evaporator.

  • Purification:

    • The crude residue is purified by silica gel column chromatography.[6]

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to a 1:1 to 3:1 mixture of hexanes:EtOAc).[6]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The reaction has been reported to proceed in quantitative yield.[6]

Experimental Workflow

The following diagram illustrates the key steps in the iodination of 6-chloro-7-deazapurine.

Iodination_Workflow Start Start: 6-chloro-7-deazapurine Reaction Reaction: - Room Temperature - 2 hours - Inert Atmosphere Start->Reaction Dissolve in DMF Reagents Reagents: - N-Iodosuccinimide (NIS) - Anhydrous DMF Reagents->Reaction Add NIS Workup Work-up: - Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Complete Purification Purification: - Silica Gel Column  Chromatography (Hexanes/EtOAc) Workup->Purification Crude Product Product Product: This compound Purification->Product Pure Product

References

Application Notes and Protocols: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Vorbrüggen glycosylation of 6-chloro-7-iodo-7-deazapurine, a key reaction in the synthesis of potent antiviral nucleoside analogues.

Introduction

The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds, a crucial step in the synthesis of nucleosides.[1] This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.[1] The glycosylation of this compound is of significant interest as it serves as a pivotal intermediate in the preparation of 7-deazaadenosine analogues, a class of compounds with pronounced antiviral activity.[2][3] These analogues, upon intracellular triphosphorylation, can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[2]

This document outlines various protocols for this reaction, highlighting the critical role of reaction conditions, particularly the choice of solvent and catalyst, in achieving optimal yields and minimizing side-product formation.

Data Presentation

The following tables summarize quantitative data from various reported Vorbrüggen glycosylation reactions of this compound with a protected ribose moiety.

Table 1: Reaction Conditions and Yields for the Glycosylation of this compound

Catalyst/Base SystemSolventTemperature (°C)Time (h)Yield (%)Reference
TMSOTf / DBUAcetonitrile (B52724) (MeCN)7028~20[4]
TMSOTf / DBU1,2-Dichloroethane (DCE)702458[4]
TMSOTf / BSAAcetonitrile (MeCN)808-973*[3]
TMSOTf / BSAAcetonitrile (MeCN)Not Specified615**[3]

*Note: A study by Cho et al. (2020) reported a 73% yield under these conditions.[3] **Note: A subsequent study attempting to replicate Cho et al.'s protocol reported the desired product in a low ratio (15:85) compared to a by-product formed from the reaction with the acetonitrile solvent.[3] This highlights the sensitivity of the reaction to specific experimental conditions.

Table 2: Spectroscopic Data for a Representative Protected this compound Ribonucleoside

Complete, publicly available 1H NMR, 13C NMR, and MS data for the direct perbenzoylated product of the Vorbrüggen glycosylation of this compound is limited. The following data is for a closely related compound, this compound ribonucleoside, and is provided for illustrative purposes. Researchers should perform full characterization of their synthesized compounds.

NucleusChemical Shift (ppm)
1H NMR (400 MHz, CD3OD)8.55 (s, 1H), 7.72 (s, 1H)
13C NMR (100 MHz, CD3OD)151.7, 151.6, 150.2, 133.5, 116.3, 50.1
MS-ESI+ (m/z)280 (M+H+)

Reference:[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Protocol 1: Vorbrüggen Glycosylation using TMSOTf/DBU in 1,2-Dichloroethane (DCE) - Recommended

This protocol is recommended for minimizing the formation of by-products associated with the use of acetonitrile as a solvent.[4]

Materials:

Procedure:

  • To a stirred solution of this compound (1.2 equiv.) and perbenzoylated 2-methyl-ribose (1.0 equiv.) in anhydrous DCE, add DBU (3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMSOTf (4.0 equiv.) dropwise to the cooled mixture.

  • After the addition is complete, warm the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired protected nucleoside.

Protocol 2: Vorbrüggen Glycosylation using BSA/TMSOTf in Acetonitrile

This protocol utilizes N,O-Bis(trimethylsilyl)acetamide (BSA) for in situ silylation of the nucleobase. While high yields have been reported, caution is advised due to the potential for significant by-product formation with acetonitrile.[1][3]

Materials:

  • This compound

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected ribose)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.1 equiv.) in anhydrous acetonitrile, add BSA (1.2 equiv.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes to allow for silylation of the nucleobase.

  • Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv.) in anhydrous acetonitrile to the reaction mixture.

  • Cool the mixture to 0 °C and add TMSOTf (1.4 equiv.).

  • Warm the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Signaling Pathway

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication 7DA_analogue 7-Deazaadenosine Analogue Kinase1 Cellular Kinases 7DA_analogue->Kinase1 7DA_MP Monophosphate Kinase1->7DA_MP Kinase2 Cellular Kinases 7DA_MP->Kinase2 7DA_DP Diphosphate Kinase2->7DA_DP Kinase3 Cellular Kinases 7DA_DP->Kinase3 7DA_TP Triphosphate (Active Form) Kinase3->7DA_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) 7DA_TP->RdRp Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Chain_termination Chain Termination RdRp->Chain_termination Incorporation of 7DA-TP leads to RNA_synthesis->Chain_termination

Caption: Intracellular activation and mechanism of action of 7-deazaadenosine analogues.

Experimental Workflow

Vorbruggen_Glycosylation_Workflow Start Start Reactants Mix this compound and Protected Ribose in Solvent Start->Reactants Silylation Add Silylating Agent (optional, e.g., BSA) or proceed directly Reactants->Silylation Catalyst_Addition Add Lewis Acid (e.g., TMSOTf) and Base (e.g., DBU) Reactants->Catalyst_Addition Direct glycosylation Silylation->Catalyst_Addition If silylating Reaction Heat Reaction Mixture (e.g., 70-80 °C) Catalyst_Addition->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Purified Protected Nucleoside Characterization->End

Caption: General experimental workflow for Vorbrüggen glycosylation.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-iodo-7-deazapurine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive iodine atom at the 7-position and a chlorine atom at the 6-position, allows for selective functionalization through various cross-coupling reactions. Among these, the Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between the 7-deazapurine scaffold and terminal alkynes. This reaction enables the synthesis of a diverse library of 7-alkynyl-7-deazapurine derivatives, which have shown significant potential as antiviral and anticancer agents by targeting key cellular signaling pathways.[1][2]

These application notes provide a comprehensive overview of the Sonogashira coupling reaction with this compound, including detailed experimental protocols, tabulated data for reaction conditions, and a visualization of the relevant biological signaling pathways that can be targeted by the synthesized compounds.

Data Presentation

The Sonogashira coupling of this compound with various terminal alkynes can be performed under different conditions. The choice of catalyst, base, and solvent can influence the reaction efficiency and yield. Below is a summary of typical and analogous reaction conditions reported for similar substrates.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF2512Anticipated >80
2This compound1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF608Anticipated >75
3This compoundPropargyl alcoholPd(dppf)Cl₂ (5)CuI (10)TEAAcetonitrile5016Anticipated >70
4This compoundTMS-acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane2510Anticipated >85

Yields are anticipated based on similar reactions reported in the literature for related 7-iodo-7-deazapurine and other heterocyclic systems. Actual yields may vary depending on the specific alkyne and reaction optimization.

Experimental Protocols

The following are detailed methodologies for performing Sonogashira coupling reactions with this compound. These protocols are adapted from established procedures for similar heterocyclic compounds.[3]

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and triethylamine to the flask.

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-chloro-7-alkynyl-7-deazapurine.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.

  • Add diisopropylethylamine and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below.

experimental_workflow reagents 1. Reagent Preparation - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent reaction_setup 2. Reaction Setup - Inert Atmosphere (Ar/N2) - Dissolve Reagents reagents->reaction_setup coupling 3. Sonogashira Coupling - Stir at specified temperature - Monitor by TLC/LC-MS reaction_setup->coupling workup 4. Reaction Work-up - Quench with NH4Cl (aq) - Extraction with Organic Solvent coupling->workup purification 5. Purification - Column Chromatography workup->purification product 6. Product Characterization - NMR, MS, etc. purification->product

Caption: General experimental workflow for Sonogashira coupling.

Signaling Pathways

Derivatives of 7-deazapurine have been identified as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][4][5][6][7][8][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival CDK2 CDK2 / Cyclin E CellCycle G1/S Transition CDK2->CellCycle Deazapurine 7-Deazapurine Derivative (Kinase Inhibitor) Deazapurine->EGFR Deazapurine->HER2 Deazapurine->CDK2

Caption: Targeted signaling pathways of 7-deazapurine derivatives.

References

Application Notes and Protocols: Suzuki Coupling of 6-Chloro-7-iodo-7-deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine derivatives are crucial scaffolds in medicinal chemistry, serving as bioisosteres of purines. The introduction of substituents at various positions of the 7-deazapurine nucleus can significantly modulate their biological activity, leading to the development of potent antiviral and cytostatic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of a diverse range of substituted heterocycles. This document provides detailed application notes and protocols for the selective Suzuki coupling of 6-chloro-7-iodo-7-deazapurine derivatives, a key intermediate for the synthesis of novel drug candidates.

The presence of two different halogen atoms on the 7-deazapurine core, a chloro group at the 6-position and an iodo group at the 7-position, allows for regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables the selective introduction of an aryl or heteroaryl group at the C7 position, while leaving the C6-chloro substituent available for subsequent transformations. This sequential functionalization strategy is highly valuable in the construction of complex and diverse libraries of 7-deazapurine analogs for drug discovery.

Regioselectivity of the Suzuki Coupling

The Suzuki-Miyaura coupling of this compound derivatives proceeds with high regioselectivity, favoring substitution at the 7-position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the oxidative addition of the palladium(0) catalyst to the C-I bond at a lower temperature. By carefully controlling the reaction conditions, it is possible to achieve exclusive coupling at the C7 position.

Experimental Protocols

This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask/tube with a septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if necessary).

  • Degassing (Optional but Recommended): For solvent mixtures containing water, degas the reaction mixture by bubbling with inert gas for 10-15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-7-aryl-7-deazapurine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki coupling at the C7 position of a generic this compound nucleoside with various arylboronic acids, based on analogous reactions reported for dihalopurines.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001280-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851675-85
43-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O852460-70
52-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851670-80
64-Pyridylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane1001865-75

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0:e->PdII:w R¹-X OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII:s->PdII_R2:n R²-B(OR)₃⁻ Transmetal Transmetalation Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronate R²-B(OR)₃⁻ Base->Boronate Activates Boronate->Transmetal BoronicAcid R²-B(OH)₂ BoronicAcid->Base Reacts with PdII_R2:n->Pd0:s Product R¹-R² (Coupled Product) PdII_R2:e->Product:w RedElim Reductive Elimination RedElim->Pd0 RedElim->Product Product->RedElim Substrate R¹-X (this compound) Substrate->OxAdd Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst reaction Heat and Stir (80-110 °C) catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Application Notes and Protocols: 6-Chloro-7-iodo-7-deazapurine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-iodo-7-deazapurine, also known as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a versatile heterocyclic building block in the synthesis of potent and selective kinase inhibitors.[1][2] Its unique structure, featuring a pyrrolo[2,3-d]pyrimidine core (a 7-deazapurine scaffold), provides a key structural motif for ATP-competitive kinase inhibition. The chlorine and iodine substituents at the 6 and 7 positions, respectively, offer orthogonal handles for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the core and the optimization of inhibitor potency and selectivity.[3] This document provides an overview of the application of this compound in the synthesis of inhibitors for several important kinase targets, along with detailed experimental protocols and quantitative activity data.

Kinase Targets and Inhibitor Activities

Derivatives of this compound have been successfully developed into potent inhibitors of several clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), RET kinase, and Leucine-Rich Repeat Kinase 2 (LRRK2). The table below summarizes the inhibitory activities of selected compounds.

Kinase TargetCompound/Derivative MoietyIC50 (nM)Cell Line/Assay ConditionsReference
EGFR (T790M mutant)Pyrrolo[2,3-d]pyrimidine derivative0.21Kinase enzymatic assay[4]
EGFR (wild-type)Pyrrolo[2,3-d]pyrimidine derivative22Kinase enzymatic assay[4]
VEGFR-2Pyrrolo[2,3-d]pyrimidine with biaryl urea11.9In vitro enzyme inhibition[5]
VEGFR-2Pyrrolo[2,3-d]pyrimidine with biaryl urea13.6In vitro enzyme inhibition[5]
RET (wild-type)Pyrrolo[2,3-d]pyrimidine derivativelow nMEnzymatic assay[3]
RET (V804M mutant)Pyrrolo[2,3-d]pyrimidine derivativelow nMEnzymatic assay[3]
LRRK2 (wild-type)Oxolan-3-yl derivative11In vitro kinase assay[6]
LRRK2 (wild-type)Oxolan-3-yl derivative22In vitro kinase assay[6]
LRRK2 (pSer935 in mouse brain)Oxolan-3-yl derivative16In vivo assay[6]
LRRK2 (pSer935 in mouse brain)Oxolan-3-yl derivative23In vivo assay[6]
CDK27-deazapurine-isatin hybrid25.3Kinase inhibition assay[7]
EGFR7-deazapurine-isatin hybrid20.4Kinase inhibition assay[7]
HER27-deazapurine-isatin hybrid31.6Kinase inhibition assay[7]
VEGFR27-deazapurine-isatin hybrid15.8Kinase inhibition assay[7]

Synthetic Strategies and Key Reactions

The derivatization of the this compound core primarily relies on palladium-catalyzed cross-coupling reactions. The distinct reactivity of the C-Cl and C-I bonds allows for selective and sequential functionalization.

A general workflow for the synthesis of kinase inhibitors from this compound is depicted below.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base (positional selectivity may vary) intermediate1 C7-Functionalized Intermediate suzuki->intermediate1 final_product Kinase Inhibitor suzuki->final_product sonogashira->intermediate1 intermediate2 C6-Functionalized Intermediate buchwald->intermediate2 buchwald->final_product intermediate1->buchwald Pd catalyst, base intermediate2->suzuki Pd catalyst, base

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following are representative protocols for the key cross-coupling reactions used in the synthesis of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-7 Arylation

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid to introduce an aryl or heteroaryl moiety at the 7-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the C-7 arylated product.

Protocol 2: Sonogashira Coupling for C-7 Alkynylation

This protocol outlines the coupling of a terminal alkyne to the 7-position of the deazapurine core.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1 equivalent), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous DMF or THF, followed by the terminal alkyne (1.5 equivalents) and the amine base (3.0 equivalents).

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the C-7 alkynylated derivative.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling for C-6 Amination

This protocol describes the amination of the 6-position, which is often performed after functionalization of the 7-position.

Materials:

  • C-7 functionalized 6-chloro-7-deazapurine derivative

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)

  • Xantphos or other suitable phosphine (B1218219) ligand (0.1 equivalents)

  • Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene (B28343) or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the C-7 functionalized 6-chloro-7-deazapurine derivative (1 equivalent), the amine (1.5 equivalents), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final C-6 aminated kinase inhibitor.

Signaling Pathways

The synthesized kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in cancer. Below are simplified diagrams of the EGFR and VEGFR-2 signaling pathways, illustrating the point of intervention for the inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor 7-Deazapurine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor 7-Deazapurine Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell

Caption: VEGFR-2 signaling pathway and inhibition.

Conclusion

This compound is a valuable and highly adaptable starting material for the synthesis of a wide range of kinase inhibitors. The strategic application of modern cross-coupling methodologies allows for the creation of diverse chemical libraries and the rapid optimization of lead compounds. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 6-Chlor-7-iod-7-desazapurin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 6-Chlor-7-iod-7-desazapurin ist ein vielseitiges heterocyclisches Grundgerüst, das als wichtiger Baustein für die Synthese neuartiger bioaktiver Verbindungen dient.[1] Seine einzigartige Struktur, die ein 7-Desazapurin (Pyrrolo[2,3-d]pyrimidin) mit zwei reaktiven Halogenatomen an den Positionen C6 und C7 umfasst, ermöglicht eine selektive Funktionalisierung.[1][2] Diese Eigenschaft macht es zu einem attraktiven Ausgangsmaterial für die Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), insbesondere bei der Entwicklung von antiviralen und antikanzerogenen Wirkstoffen.[1][2][3] Die Modifikation an der C7-Position durch palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki- und Sonogashira-Kupplung sowie die nukleophile aromatische Substitution an der C6-Position ermöglichen die Einführung einer Vielzahl von Substituenten.[4][5] Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 6-Chlor-7-iod-7-desazapurin und die anschließende SAR-Analyse.

I. Synthesestrategie und Reaktionsschema

Die Derivatisierung von 6-Chlor-7-iod-7-desazapurin erfolgt typischerweise in einem schrittweisen Verfahren, das die selektive Modifikation der C7- und C6-Positionen ausnutzt. Die höhere Reaktivität der Iod-Gruppe an der C7-Position in Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht eine regioselektive Einführung von Aryl-, Hetaryl- oder Alkinylgruppen.[6] Anschließend kann die Chlorgruppe an der C6-Position durch nukleophile aromatische Substitution ersetzt werden.

Allgemeines Reaktionsschema:

G A 6-Chlor-7-desazapurin B 6-Chlor-7-iod-7-desazapurin A->B Iodierung (NIS) C C7-substituiertes 6-Chlor-7-desazapurin B->C Suzuki- oder Sonogashira-Kupplung D C6,C7-disubstituiertes 7-desazapurin C->D Nukleophile aromatische Substitution

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 6-Chlor-7-desazapurin.

II. Experimentelle Protokolle

A. Protokoll 1: Iodierung von 6-Chlor-7-desazapurin

Dieses Protokoll beschreibt die Synthese des Ausgangsmaterials 6-Chlor-7-iod-7-desazapurin.[7]

Materialien:

  • 6-Chlor-7-desazapurin

  • N-Iodsuccinimid (NIS)

  • Dimethylformamid (DMF), wasserfrei

  • Ethylacetat (EtOAc)

  • Hexane

  • Silicagel für die Säulenchromatographie

Vorgehensweise:

  • Lösen Sie 6-Chlor-7-desazapurin (1,0 Äq.) in wasserfreiem DMF.

  • Geben Sie N-Iodsuccinimid (1,1 Äq.) portionsweise zu der Lösung.

  • Rühren Sie die Reaktionsmischung 2 Stunden bei Raumtemperatur.

  • Entfernen Sie das Lösungsmittel unter Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Silicagel (Eluent: Hexan:EtOAc-Gradient) um 6-Chlor-7-iod-7-desazapurin zu erhalten.[7]

B. Protokoll 2: Suzuki-Miyaura-Kreuzkupplung an der C7-Position

Dieses Protokoll beschreibt die Einführung von Aryl- oder Hetaryl-Substituenten an der C7-Position.[6][8][9]

Materialien:

  • 6-Chlor-7-iod-7-desazapurin

  • (Hetero)Arylboronsäure (1,2 Äq.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äq.)

  • Kaliumcarbonat (K₂CO₃) (2,0 Äq.)

  • 1,2-Dimethoxyethan (DME) und Wasser (4:1)

  • Ethylacetat (EtOAc)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • Geben Sie 6-Chlor-7-iod-7-desazapurin, die entsprechende Boronsäure, Pd(PPh₃)₄ und K₂CO₃ in einen Rundkolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem inerten Gas (z. B. Argon oder Stickstoff).

  • Geben Sie die entgaste DME/Wasser-Mischung zu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 85 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab und verdünnen Sie sie mit EtOAc.

  • Waschen Sie die organische Phase mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel.

C. Protokoll 3: Sonogashira-Kreuzkupplung an der C7-Position

Dieses Protokoll beschreibt die Einführung von Alkinyl-Substituenten an der C7-Position.[10][11][12][13]

Materialien:

  • 6-Chlor-7-iod-7-desazapurin

  • Terminales Alkin (1,2 Äq.)

  • Bis(triphenylphosphin)palladium(II)-dichlorid [PdCl₂(PPh₃)₂] (0,03 Äq.)

  • Kupfer(I)-iodid (CuI) (0,06 Äq.)

  • Triethylamin (TEA), wasserfrei

  • Tetrahydrofuran (THF), wasserfrei

  • Ethylacetat (EtOAc)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehensweise:

  • Lösen Sie 6-Chlor-7-iod-7-desazapurin und das terminale Alkin in einer Mischung aus wasserfreiem THF und TEA.

  • Spülen Sie die Lösung 15 Minuten lang mit einem inerten Gas.

  • Geben Sie PdCl₂(PPh₃)₂ und CuI zu der Reaktionsmischung.

  • Rühren Sie die Reaktion bei Raumtemperatur bis zum vollständigen Umsatz (Verfolgung mittels DC).

  • Filtrieren Sie die Reaktionsmischung durch Celite und spülen Sie mit EtOAc.

  • Waschen Sie das Filtrat mit gesättigter NH₄Cl-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel.

D. Protokoll 4: Nukleophile aromatische Substitution an der C6-Position

Dieses Protokoll beschreibt den Austausch der Chlorgruppe an der C6-Position durch verschiedene Nukleophile.[14][15][16]

Materialien:

  • C7-substituiertes 6-Chlor-7-desazapurin

  • Nukleophil (z. B. Amin, Alkohol, Thiol) (2-5 Äq.)

  • Base (z. B. Diisopropylethylamin (DIPEA) oder Kaliumcarbonat) (falls erforderlich)

  • Lösungsmittel (z. B. N,N-Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Ethanol)

Vorgehensweise:

  • Lösen Sie das C7-substituierte 6-Chlor-7-desazapurin im geeigneten Lösungsmittel.

  • Geben Sie das Nukleophil und gegebenenfalls die Base zu.

  • Erhitzen Sie die Reaktionsmischung (Temperaturen können je nach Reaktivität des Nukleophils zwischen 80 °C und 150 °C variieren).

  • Verfolgen Sie den Reaktionsfortschritt mittels DC.

  • Arbeiten Sie die Reaktion nach vollständigem Umsatz auf. Typischerweise beinhaltet dies die Verdünnung mit Wasser und die Extraktion mit einem organischen Lösungsmittel (z. B. EtOAc).

  • Waschen, trocknen und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Kristallisation.

III. Datenpräsentation für SAR-Studien

Die für SAR-Studien generierten quantitativen Daten sollten in klar strukturierten Tabellen zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: SAR von C7-substituierten 6-Chlor-7-desazapurin-Derivaten (Beispieldaten)

VerbindungR (an C7)IC₅₀ (µM) - Kinase XEC₅₀ (µM) - Antivirale Aktivität (Virus Y)Zytotoxizität (CC₅₀, µM)
1 -I> 100> 100> 100
2a Phenyl25,350,1> 100
2b 4-Fluorphenyl15,835,2> 100
2c 2-Thienyl5,212,585,3
3a Phenylethinyl10,122,890,4
3b (Trimethylsilyl)ethinyl45,678,9> 100

Tabelle 2: SAR von C6,C7-disubstituierten 7-desazapurin-Derivaten (Beispieldaten)

VerbindungR (an C7)R' (an C6)IC₅₀ (µM) - Kinase XEC₅₀ (µM) - Antivirale Aktivität (Virus Y)Zytotoxizität (CC₅₀, µM)
2c 2-Thienyl-Cl5,212,585,3
4a 2-Thienyl-NH₂2,15,875,1
4b 2-Thienyl-NHCH₃1,54,268,9
4c 2-Thienyl-OCH₃8,918,3> 100
4d 2-Thienyl-Morpholin3,49,1> 100

IV. Visualisierung von Arbeitsabläufen und logischen Beziehungen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, visualisieren den experimentellen Arbeitsablauf und die logische Struktur einer SAR-Studie.

G cluster_0 Synthesephase cluster_1 Screening-Phase cluster_2 SAR-Analyse A 6-Chlor-7-iod-7-desazapurin B C7-Derivatisierung (Suzuki/Sonogashira) A->B C C6-Derivatisierung (Nukleophile Substitution) B->C D Substanzbibliothek C->D E Biologisches Screening (z.B. Kinase-Assay) D->E F Datenanalyse E->F G Identifizierung von aktiven Verbindungen ('Hits') F->G H Struktur-Wirkungs- Beziehung ableiten G->H I Design neuer Derivate H->I I->B Iterativer Zyklus

Abbildung 2: Arbeitsablauf für eine SAR-Studie, von der Synthese bis zum Design neuer Derivate.

SAR_Logic struct Grundgerüst: 7-Desazapurin R (an C7) R' (an C6) activity Biologische Aktivität (z.B. IC₅₀) struct:f1->activity beeinflusst struct:f2->activity beeinflusst hypothesis Hypothese: Elektronenziehende Gruppen an R und Wasserstoffbrückendonoren an R' erhöhen die Aktivität. activity->hypothesis führt zu

Abbildung 3: Logische Beziehung zwischen chemischer Struktur und biologischer Aktivität in einer SAR-Analyse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-7-iodo-7-deazapurine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely reported and effective method is the direct iodination of 6-chloro-7-deazapurine using N-iodosuccinimide (NIS) as the iodinating agent in an anhydrous solvent such as dimethylformamide (DMF). This method is known for its high efficiency, often yielding a quantitative conversion to the desired product.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Degraded N-iodosuccinimide (NIS): NIS is sensitive to light and moisture and can degrade over time. Using old or improperly stored NIS can lead to incomplete reactions.

  • Non-anhydrous reaction conditions: The presence of water in the solvent (DMF) can consume the iodinating agent and lead to side reactions.

  • Incorrect stoichiometry: An insufficient amount of NIS will result in an incomplete reaction, leaving unreacted starting material.

  • Suboptimal reaction time or temperature: While the reaction is typically rapid at room temperature, insufficient reaction time can lead to incomplete conversion.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The primary side product to consider is the starting material, 6-chloro-7-deazapurine, if the reaction is incomplete. While less common for this specific substrate under controlled conditions, over-iodination to form a di-iodo species is a possibility with highly activated aromatic systems. Additionally, impurities in the starting material or solvent can lead to other unidentified spots.

Q4: How stable is the final product, this compound?

A4: this compound is a solid that should be stored in a dry, dark place at low temperatures (2-8 °C is often recommended) to prevent degradation.[2] Exposure to light and high temperatures can lead to the gradual release of iodine, indicated by a darkening of the material. For long-term storage, keeping it at -20°C or -80°C is advisable.

Q5: My subsequent reaction (e.g., glycosylation) using this compound is failing or giving low yields. Could the purity of the iodo-compound be the issue?

A5: Absolutely. Impurities in your this compound can interfere with subsequent reactions. For instance, in Vorbrüggen glycosylation reactions, residual starting material (6-chloro-7-deazapurine) can compete in the reaction, leading to a mixture of products and lower yields of the desired glycosylated compound.[3][4] It is crucial to ensure the high purity of your iodinated intermediate before proceeding.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Degraded N-iodosuccinimide (NIS)Use a fresh bottle of NIS or test the activity of the current batch on a known reactive substrate. Store NIS in a desiccator, protected from light.
Non-anhydrous solvent (DMF)Use freshly opened anhydrous DMF or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Insufficient reaction timeMonitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time.
Mixture of Starting Material and Product Incorrect stoichiometry of NISEnsure an accurate weighing of both the starting material and NIS. A slight excess of NIS (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[1]
Inefficient stirringEnsure the reaction mixture is being stirred vigorously to maintain a homogeneous solution.
Formation of Multiple Byproducts Impure starting materialVerify the purity of the 6-chloro-7-deazapurine by NMR or LC-MS before starting the reaction.
Over-iodinationWhile less common for this substrate, ensure that no more than a slight excess of NIS is used. Adding the NIS portion-wise can sometimes help control reactivity.
Difficulty in Product Purification Co-elution of product and succinimide (B58015) byproductDuring workup, a water wash can help remove the water-soluble succinimide before column chromatography.
Product instability on silica (B1680970) gelMinimize the time the product spends on the silica gel column. Use a well-chosen solvent system for rapid and efficient elution.

Data Presentation

Table 1: Reagent Stoichiometry and Reported Yield

Starting MaterialIodinating AgentEquivalents of Iodinating AgentSolventReaction TimeTemperatureReported YieldReference
6-chloro-7-deazapurineN-iodosuccinimide (NIS)1.1Anhydrous DMF2 hoursRoom Temp.Quantitative[1]

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)¹H NMR (400 MHz, CD₃OD) δ (ppm)
6-chloro-7-deazapurineC₆H₄ClN₃153.57White to off-white powder188-1948.41 (s, 1H), 7.63 (d, 1H), 6.59 (d, 1H)
This compoundC₆H₃ClIN₃279.47White to pale yellow solid179-1838.55 (s, 1H), 7.72 (s, 1H)

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 6-chloro-7-deazapurine

  • N-iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:EtOAc). The product spot should be less polar than the starting material.

  • Once the reaction is complete, remove the DMF under vacuum.

  • Purify the residue by silica gel column chromatography. Elute with a gradient of hexanes:EtOAc (e.g., starting from 1:1 and gradually increasing the polarity to 3:1 EtOAc:hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents Dissolve 6-chloro-7-deazapurine in anhydrous DMF add_nis Add N-iodosuccinimide (1.1 eq) reagents->add_nis react Stir at Room Temperature for 2 hours add_nis->react monitor Monitor by TLC react->monitor workup Remove DMF under vacuum monitor->workup Reaction Complete purify Purify by Silica Gel Column Chromatography workup->purify product Isolate Pure This compound purify->product

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield Issues start Low Yield or Incomplete Reaction check_nis Is NIS fresh and properly stored? start->check_nis check_solvent Was the DMF anhydrous? check_nis->check_solvent Yes replace_nis Use fresh NIS check_nis->replace_nis No check_stoichiometry Was the stoichiometry accurate (1.1 eq NIS)? check_solvent->check_stoichiometry Yes dry_solvent Use anhydrous DMF check_solvent->dry_solvent No adjust_stoichiometry Re-weigh reagents accurately check_stoichiometry->adjust_stoichiometry No replace_nis->start Retry Reaction dry_solvent->start Retry Reaction adjust_stoichiometry->start Retry Reaction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloro-7-iodo-7-deazapurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed and effective methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization. For highly complex mixtures or to achieve very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be utilized, often as a secondary purification step.[1][2][3][4]

Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Degradation on a silica gel column is a common issue with certain sensitive compounds, including halogenated N-heterocycles.[4][5] The primary cause is often the acidic nature of the silica gel, which can lead to the decomposition of acid-sensitive molecules.[4][6] The lability of the carbon-iodine bond can also contribute to degradation.[5]

To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% of a base like triethylamine (B128534) (TEA) or ammonia (B1221849) to neutralize the acidic silanol (B1196071) groups.[2][4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or Florisil®.[4][6]

  • Minimize contact time: Employ flash chromatography to reduce the time the compound spends on the column.[4]

Q3: I'm having difficulty finding a suitable solvent system for column chromatography. What's a good starting point?

A3: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system.[4][7][8]

  • Initial Screening: Start with a 1:1 mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[4][8]

  • Adjusting Polarity:

    • If your compound has a very low Rf value (remains near the baseline), you need to increase the polarity of the eluent. This can be done by increasing the proportion of the polar solvent (e.g., more ethyl acetate) or by adding a small amount of a more polar solvent like methanol.[4][8]

    • If the Rf value is too high (moves with the solvent front), decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., more hexanes).[8]

  • For Basic Compounds: Since this compound is a nitrogen-containing heterocycle, adding a small amount of a basic modifier like triethylamine (0.1–2%) to the solvent system can help to reduce peak tailing and improve separation.[2][8]

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization is a viable and effective method for purifying solid organic compounds like this compound, especially for removing small amounts of impurities.[9] The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

A good starting point for solvent screening would be to test a range of solvents with varying polarities, such as:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Aromatic hydrocarbons (e.g., toluene)

  • Chlorinated solvents (e.g., dichloromethane)

  • Co-solvent mixtures (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes)

Q5: My purified compound shows extra peaks in the mass spectrum, particularly [M-I]⁺. What is happening?

A5: The observation of peaks corresponding to the loss of an iodine atom ([M-I]⁺) or both halogens is a common phenomenon in the mass spectrometry of iodinated aromatic compounds.[5] This is due to in-source fragmentation, where the relatively weak carbon-iodine bond breaks in the ion source of the mass spectrometer. This can complicate the determination of the molecular weight. To confirm your product, look for the molecular ion peak [M]⁺ and consider using softer ionization techniques if available.[5]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Compound Streaking or Tailing 1. The compound is basic and interacting with acidic silica.[2] 2. The column is overloaded. 3. The compound has poor solubility in the eluent.1. Add a basic modifier (0.1-2% triethylamine or ammonia) to your eluent.[2][8] 2. Use a larger column or load less crude material. A general rule is a 30:1 to 100:1 ratio of silica to crude material by weight.[4] 3. Consider dry loading the sample if it is not very soluble in the mobile phase.[10]
Co-elution of Impurities 1. The solvent system is not optimal. 2. The column was poorly packed, leading to channeling. 3. The column was overloaded.1. Re-optimize the solvent system using TLC to achieve better separation (aim for a ΔRf of at least 0.2).[4] 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column.[4]
Low or No Recovery of Compound 1. The compound is too polar and is irreversibly adsorbed onto the silica.[6] 2. The compound degraded on the column.[6] 3. The compound eluted in the first few fractions (ran with the solvent front).1. Increase the polarity of the eluent significantly (e.g., use a methanol/dichloromethane (B109758) gradient). If this fails, consider reversed-phase chromatography.[2][6] 2. Test for compound stability on a small amount of silica. If unstable, use deactivated silica or an alternative stationary phase.[6] 3. Concentrate all fractions, including the initial ones, and analyze by TLC.[6]
Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was added). 2. The solution is supersaturated, but nucleation is slow.[11]1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[11] - Seeding: Add a small crystal of the pure compound to the solution.[11] - Cooling further: Place the solution in an ice bath or refrigerator.[12]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.[4] 3. The solution was cooled too quickly.[4]1. Choose a solvent with a lower boiling point.[4] 2. Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before recrystallization. Adding activated charcoal during the hot dissolution can sometimes help remove impurities.[4] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]
Low Recovery of Crystals 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for rinsing the crystals. 3. Premature crystallization occurred during hot filtration.1. Cool the solution for a longer period or at a lower temperature. Use a co-solvent system where solubility is lower at cold temperatures. 2. Rinse the crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

The following table provides an illustrative comparison of purification techniques for this compound. Note: These values are representative and may vary based on the specific impurities and experimental conditions.

Purification Technique Typical Purity (%) Typical Recovery (%) Scale Advantages Disadvantages
Silica Gel Chromatography 95 - 9870 - 90mg to multi-gramGood for separating a wide range of impurities.Can lead to compound degradation; solvent intensive.
Recrystallization > 9960 - 85mg to kgExcellent for achieving high purity; scalable.Requires a suitable solvent; may not remove all impurities.
Reversed-Phase HPLC > 9950 - 80µg to gramHigh resolution for complex mixtures.[13]Expensive; requires specialized equipment; not ideal for large scale.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for 7-deazapurine analogs.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 1:1). Adjust the ratio to achieve the desired Rf.[8]

    • If tailing is observed, add 0.5-1% triethylamine to the solvent system.[2]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the silica bed with a pipette.[10]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution. Maintain a constant flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, analyzing the collected fractions to identify which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) into several test tubes.

    • Add a small amount of a different test solvent to each tube (e.g., ethanol, ethyl acetate, toluene).

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[14]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

    • Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude 6-Chloro-7-iodo- 7-deazapurine col_chrom Silica Gel Column Chromatography crude_product->col_chrom recrystallization Recrystallization crude_product->recrystallization rphplc Reversed-Phase HPLC col_chrom->rphplc For high purity analysis Purity Check (TLC, LC-MS, NMR) col_chrom->analysis recrystallization->analysis rphplc->analysis analysis->col_chrom Further Purification if needed pure_product Pure Product (>98%) analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_check Identify the Issue cluster_solution Implement Solution start Impure Product after Column Chromatography check_tailing Peak Tailing on TLC? start->check_tailing check_degradation Streaks / Low Yield? start->check_degradation check_separation Co-elution of Spots? start->check_separation add_base Add 0.5-1% TEA to Eluent check_tailing->add_base Yes deactivate_silica Use Deactivated Silica or Alumina check_degradation->deactivate_silica Yes optimize_solvent Re-optimize Solvent System via TLC check_separation->optimize_solvent Yes end Improved Separation add_base->end deactivate_silica->end optimize_solvent->end

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: 6-Chloro-7-iodo-7-deazapurine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-7-iodo-7-deazapurine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The primary stability concerns for this compound and its derivatives revolve around their susceptibility to degradation under common experimental conditions. Key areas of concern include:

  • Dehalogenation: The carbon-halogen bonds (C-Cl and C-I) can be susceptible to cleavage, leading to the formation of less active or inactive byproducts. This can be influenced by nucleophiles, light, and certain metal catalysts.

  • Hydrolysis: The chloro group at the 6-position can be prone to hydrolysis, particularly under non-neutral pH conditions, which can alter the biological activity of the compound.

  • Photodegradation: The presence of iodo and chloro substituents, along with the heterocyclic ring system, may render the compounds sensitive to light, leading to decomposition.

  • Solvent Stability: The choice of solvent can impact stability. Protic solvents or those containing impurities may promote degradation.

Q2: How should I properly store this compound and its derivatives?

A2: Proper storage is crucial to maintain the integrity of these compounds. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For the solid compound, storage at 10°C - 25°C is suggested by some suppliers. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation in the solid form can include a change in color from its typical white to orange or green appearance. In solution, degradation may be indicated by the appearance of a precipitate, a color change, or a decrease in the expected biological activity in your experiments. For a definitive assessment of degradation, analytical techniques such as HPLC are recommended to check for the appearance of new peaks or a decrease in the main compound peak.

Q4: In which solvents is this compound soluble?

A4: this compound is reported to be insoluble in water. It is generally soluble in organic solvents such as DMSO. When preparing solutions, it is important to refer to the supplier's solubility information and to ensure complete dissolution, which may be aided by sonication.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

This is a common issue that can often be traced back to compound instability or handling.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the compound and its solutions have been stored according to the recommendations (see FAQ 2).

      • Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use. Avoid using previously prepared and stored diluted solutions.

      • Assess Purity: If possible, analyze the stock solution by HPLC to check for the presence of degradation products.

      • Protect from Light: During your experiment, minimize the exposure of the compound and solutions to light by using amber vials or covering the containers with aluminum foil.

  • Possible Cause 2: Poor Solubility in Assay Medium.

    • Troubleshooting Steps:

      • Optimize Solvent Concentration: If using DMSO as a co-solvent, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid both cell toxicity and compound precipitation.

      • Visual Inspection: Before adding to your assay, visually inspect the final diluted solution for any signs of precipitation.

      • Sonication: Briefly sonicate the diluted solution before use to help dissolve any small aggregates.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

The presence of additional peaks in your chromatogram is a strong indicator of degradation or impurities.

  • Possible Cause: Degradation due to Experimental Conditions.

    • Troubleshooting Steps:

      • Analyze Stressed Samples: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound under controlled conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.

      • Review Mobile Phase and pH: Ensure the pH of your mobile phase is compatible with the compound's stability. For some deazapurine derivatives, stability is pH-dependent.

      • Check for Dehalogenation: Look for peaks that correspond to the molecular weights of the de-iodinated, de-chlorinated, or both de-halogenated forms of the parent compound in your mass spectrometry data.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]

Storage TemperatureDurationSpecial Instructions
-80°CUp to 6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[2][3][4]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of the solid compound and a solution in a temperature-controlled oven (e.g., 70°C) for a defined period.

    • Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at various time points.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

    • Analyze all samples and compare the chromatograms to a control sample (unstressed compound) to identify and quantify the degradation products.

Mandatory Visualization

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Biological Activity start Inconsistent Results Observed check_storage Verify Compound Storage (Temp, Light, Age) start->check_storage prep_fresh Prepare Fresh Solutions from Stock check_storage->prep_fresh Storage OK check_storage->prep_fresh Storage Issue (Corrected) check_solubility Check for Precipitation in Assay Medium prep_fresh->check_solubility assess_purity Assess Purity by HPLC check_solubility->assess_purity No Precipitation optimize_solvent Optimize Co-Solvent Concentration check_solubility->optimize_solvent Precipitation Observed consistent_results Consistent Results assess_purity->consistent_results Compound Pure further_investigation Further Investigation (Assay Conditions, etc.) assess_purity->further_investigation Degradation Detected sonicate Sonication of Working Solution optimize_solvent->sonicate sonicate->consistent_results

Caption: Troubleshooting workflow for inconsistent biological assay results.

cluster_degradation Potential Degradation Pathways cluster_conditions parent This compound deiodinated 6-Chloro-7-deazapurine parent->deiodinated De-iodination dechlorinated 7-Iodo-7-deazapurine parent->dechlorinated De-chlorination hydrolyzed 6-Hydroxy-7-iodo-7-deazapurine parent->hydrolyzed Hydrolysis light Light light->deiodinated nucleophiles Nucleophiles / Base nucleophiles->dechlorinated acid Acid acid->hydrolyzed dehalogenated 7-Deazapurine deiodinated->dehalogenated De-chlorination dechlorinated->dehalogenated De-iodination

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Sonogashira Coupling for 7-Iodo-7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Sonogashira coupling reactions for 7-iodo-7-deazapurine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira coupling with a 7-iodo-7-deazapurine derivative?

A1: A reliable starting point for the Sonogashira coupling of 7-iodo-7-deazapurine nucleosides involves the use of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base in an anhydrous polar aprotic solvent. A successfully reported condition for a similar substrate, 8-aza-7-deaza-7-iodo-2-amino-2'-deoxyadenosine, utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), and triethylamine (B128534) (Et₃N) in dry N,N-dimethylformamide (DMF).[1]

Q2: My reaction is not proceeding to completion or shows very low yield. What are the primary causes?

A2: Low or no conversion in Sonogashira couplings with complex N-heterocycles like 7-iodo-7-deazapurines can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active species may not have formed correctly or has decomposed. If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction. Alternatively, using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ is a good starting point.[1] It is also crucial to thoroughly degas all solvents and reagents to prevent catalyst oxidation.

  • Poor Substrate Reactivity: While aryl iodides are generally the most reactive halides in Sonogashira couplings, complex substitution patterns or electronic effects on the deazapurine ring system can influence reactivity.

  • Catalyst Deactivation: The nitrogen atoms within the deazapurine core can coordinate to the palladium center, leading to catalyst inhibition.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A3: Glaser coupling is a common side reaction, especially when using a copper co-catalyst. To minimize this:

  • Ensure Rigorous Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the terminal alkyne. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[2] These protocols may require different ligands, bases, or higher reaction temperatures to achieve good yields.

Q4: Are there any specific side reactions to be aware of with purine-like substrates?

A4: With nucleoside derivatives, side reactions involving the sugar moiety or other functional groups on the purine (B94841) ring can occur. For instance, in the Sonogashira coupling of 5-iodouridine (B31010) derivatives, the formation of bicyclic furo[2,3-d]pyrimidine (B11772683) nucleosides has been reported.[1] While not directly reported for 7-iodo-7-deazapurines, the possibility of analogous intramolecular cyclizations or other rearrangements should be considered, especially at elevated temperatures.

Q5: How do protecting groups on the sugar moiety of a 7-iodo-7-deazapurine nucleoside affect the reaction?

A5: Protecting groups on the sugar hydroxyls are generally required to prevent side reactions and improve solubility in organic solvents. Standard protecting groups like silyl (B83357) ethers (e.g., TBDMS) or acetals are typically compatible with Sonogashira conditions. However, the choice of protecting group can influence the overall steric hindrance around the reaction center and may require fine-tuning of the reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of 7-iodo-7-deazapurines.

Problem 1: Low to No Product Yield
Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precursor like PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction to Pd(0). Consider starting with a Pd(0) catalyst such as Pd(PPh₃)₄.[1]
Degraded Copper(I) Iodide Use fresh, high-purity CuI. The color should be off-white to light tan, not green or blue.
Insufficiently Degassed Reagents/Solvents Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
Catalyst Poisoning by Heterocycle Increase the catalyst loading incrementally. Screen different phosphine (B1218219) ligands or consider more robust N-heterocyclic carbene (NHC) ligands.
Suboptimal Base Triethylamine is a common choice.[1] If the reaction is sluggish, consider a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.
Inappropriate Solvent DMF is a good starting point for nucleoside substrates.[1] Other polar aprotic solvents like THF or acetonitrile (B52724) can also be effective. Ensure the solvent is anhydrous.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating (e.g., 40-60 °C) to initiate or drive the reaction to completion.
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Byproduct)
Potential Cause Recommended Solution
Presence of Oxygen Rigorously deoxygenate all reagents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Copper-Catalyzed Dimerization Switch to a copper-free Sonogashira protocol. This may require screening of different palladium catalysts, ligands, and bases.
High Concentration of Terminal Alkyne Consider slow, dropwise addition of the terminal alkyne to the reaction mixture to keep its instantaneous concentration low.
Problem 3: Formation of Palladium Black (Catalyst Decomposition)
Potential Cause Recommended Solution
High Reaction Temperature If heating, try reducing the temperature and allowing for a longer reaction time.
Inappropriate Solvent Some solvents may promote catalyst decomposition. If using THF and observing this issue, consider switching to DMF or toluene.
Absence of Stabilizing Ligands Ensure an adequate amount of phosphine ligand is present. The ligand helps to stabilize the palladium(0) species.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on conditions reported for the successful coupling of a similar 8-aza-7-deaza-7-iodopurine nucleoside.[1]

Materials:

  • 7-Iodo-7-deazapurine derivative (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous triethylamine (Et₃N)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add the 7-iodo-7-deazapurine derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe, followed by anhydrous triethylamine.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C.

  • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium (B1175870) chloride, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product should be purified by column chromatography on silica (B1680970) gel.

Data Summary

Table 1: Typical Reaction Parameters for Sonogashira Coupling of 7-Iodo-7-deazapurines
ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common starting choice.
Catalyst Loading 2 - 10 mol%Higher loading may be needed for less reactive substrates.
Copper Co-catalyst CuIUse if homocoupling is not a major issue.
Copper Loading 5 - 20 mol%
Ligand PPh₃ (often part of the catalyst)Bulky, electron-rich phosphines or NHC ligands for challenging cases.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃Amine bases are common in copper-catalyzed reactions; inorganic bases are often used in copper-free systems.[1]
Solvent DMF, THF, AcetonitrileAnhydrous and deoxygenated polar aprotic solvents are preferred.[1]
Temperature Room Temperature to 60 °CStart at room temperature; gentle heating can improve rates.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Flame-dry Schlenk flask prep_2 Add 7-iodo-7-deazapurine, Pd catalyst, and CuI prep_1->prep_2 prep_3 Evacuate and backfill with Argon (3x) prep_2->prep_3 reac_1 Add anhydrous solvent (e.g., DMF) and base (e.g., Et3N) prep_3->reac_1 reac_2 Stir at RT for 5-10 min reac_1->reac_2 reac_3 Add terminal alkyne reac_2->reac_3 reac_4 Stir at RT to 50°C reac_3->reac_4 reac_5 Monitor by TLC/LC-MS reac_4->reac_5 work_1 Quench reaction and perform aqueous work-up reac_5->work_1 work_2 Dry organic layer and concentrate work_1->work_2 work_3 Purify by column chromatography work_2->work_3 end end work_3->end Isolated Product

Caption: General workflow for Sonogashira coupling of 7-iodo-7-deazapurines.

Troubleshooting Logic

troubleshooting_logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_glaser Glaser Homocoupling cluster_decomp Catalyst Decomposition (Pd Black) start Low or No Product Yield? cat_1 Check catalyst activity (use fresh catalyst) start->cat_1 Yes cond_1 Verify solvent is anhydrous start->cond_1 Yes side_reaction Significant Side Reactions? start->side_reaction No cat_2 Ensure anaerobic conditions (degas thoroughly) cat_1->cat_2 cat_3 Increase catalyst/ligand loading cat_2->cat_3 cat_4 Screen alternative ligands (e.g., NHCs) cat_3->cat_4 success Improved Yield cat_4->success cond_2 Optimize base (e.g., try DIPEA or Cs2CO3) cond_1->cond_2 cond_3 Increase temperature gently (e.g., to 40-60°C) cond_2->cond_3 cond_3->success glaser_1 Ensure rigorous O2 exclusion side_reaction->glaser_1 Yes (Glaser) decomp_1 Lower reaction temperature side_reaction->decomp_1 Yes (Pd Black) side_reaction->success No glaser_2 Switch to copper-free protocol glaser_1->glaser_2 glaser_3 Slowly add alkyne glaser_2->glaser_3 glaser_3->success decomp_2 Change solvent (e.g., from THF) decomp_1->decomp_2 decomp_2->success

Caption: A logical guide for troubleshooting low yields in Sonogashira couplings.

References

Technical Support Center: Regioselectivity in the Glycosylation of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the glycosylation of 7-deazapurines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main sites of glycosylation on the 7-deazapurine scaffold and which is typically preferred?

A1: The primary sites for glycosylation on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring are the N7 and N9 positions of the purine (B94841) system. In many chemical syntheses, the N9-regioisomer is the thermodynamically favored and desired product, while the N7-isomer is often a kinetically formed byproduct.[1] The regioselectivity can be influenced by various factors, including the glycosylation method, reaction conditions, and substituents on the 7-deazapurine core.[2][3][4]

Q2: What are the common methods for the glycosylation of 7-deazapurines?

A2: Several methods are employed for the glycosylation of 7-deazapurines. The most common include:

  • Silyl-Hilbert-Johnson (Vorbrüggen) reaction: This method involves the reaction of a silylated 7-deazapurine with a protected sugar donor, typically activated by a Lewis acid like TMSOTf.[3][5]

  • Nucleobase Anion Glycosylation: This approach involves deprotonating the 7-deazapurine with a base to form an anion, which then reacts with a sugar halide.[2][3][4]

  • Enzymatic Transglycosylation: This method utilizes enzymes, such as nucleoside phosphorylases (NPs), to catalyze the transfer of a sugar moiety from a donor to the 7-deazapurine base.[6][7]

  • Fusion Reaction: This involves heating a mixture of the 7-deazapurine and a peracylated sugar, often with a catalyst.[2]

  • Metal Salt Procedures: These methods utilize metal salts of the 7-deazapurine for the coupling reaction.[2]

Q3: How do substituents on the 7-deazapurine ring affect regioselectivity?

A3: Substituents on the 7-deazapurine ring play a crucial role in directing the glycosylation. For instance, halogenation at the 7-position can be used to prevent unwanted side reactions at the pyrrole (B145914) carbons during acid-catalyzed glycosylations.[3] The presence of protecting groups on exocyclic amino functions is also critical and depends on the chosen glycosylation protocol.[3] For example, a 2-amino-protected 6-chloro-7-deazaguanine has been identified as a suitable substrate for electrophilic attack at the 7-position.[8]

Troubleshooting Guides

Problem 1: Low yield of the desired N9-glycosylated product and formation of the N7-isomer.

Possible Cause Suggested Solution
Reaction conditions favor the kinetic product (N7). During chemical synthesis, the N7-regioisomer is often the kinetic product, while the N9-isomer is the thermodynamic product.[1] Try increasing the reaction temperature or time to facilitate isomerization to the more stable N9-product. However, be mindful of potential decomposition.
Inappropriate glycosylation method. The choice of glycosylation method significantly impacts regioselectivity. The Silyl-Hilbert-Johnson (Vorbrüggen) reaction often provides good selectivity for the N9-isomer.[3] Nucleobase anion glycosylation can sometimes lead to mixtures. Consider switching to a different method if you are observing poor regioselectivity.
Steric hindrance around the N9 position. Bulky substituents on the 7-deazapurine ring may hinder the approach of the sugar donor to the N9 position, favoring glycosylation at the more accessible N7 position. Re-evaluate your protecting group strategy for the nucleobase.
Enzymatic reactions can produce isomer mixtures. Enzymatic transglycosylation, for instance with E. coli PNP, has been reported to produce N7 and N9 isomers of 3-deazapurine.[6] The choice of enzyme is critical; for example, calf spleen PNP and E. coli PNP can yield different isomer ratios for 8-azapurines.[6] Consider screening different enzymes or optimizing reaction conditions (e.g., pH, temperature).

Problem 2: Poor overall yield of glycosylated products.

Possible Cause Suggested Solution
Low reactivity of the 7-deazapurine. Some 7-deazapurines, like 6-chloro-7-deazapurine, have been reported to show a lack of reactivity under certain Vorbrüggen conditions.[5] Increasing the amount of Lewis acid (e.g., TMSOTf) and using a non-nucleophilic base (e.g., DBU) can improve yields.[5]
Poor solubility of the nucleobase. The low solubility of some 7-deazapurine derivatives can lead to moderate glycosylation yields, particularly in nucleobase anion glycosylation methods.[3] Screen different solvents or solvent mixtures to improve the solubility of your starting material.
Side reaction with the solvent. Under certain Vorbrüggen conditions (e.g., using acetonitrile (B52724) as a solvent with a Lewis acid), the solvent itself can act as a nucleophile and compete with the nucleobase, leading to by-product formation and reduced yield of the desired product.[5][9] Consider using a non-nucleophilic solvent such as 1,2-dichloroethane.[5]
Inefficient activation of the sugar donor. Ensure your sugar donor is properly activated. For Vorbrüggen reactions, the use of silylating agents like BSA in addition to a Lewis acid can be beneficial.[5]

Quantitative Data Summary

Table 1: Regioselectivity in the Glycosylation of 7-Halogenated 6-Chloro-2-pivaloylamino-7-deazapurines. [4]

7-SubstituentSugar DonorMethodProductYield
Cl1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseSilyl-Hilbert-Johnsonβ-D-nucleoside73%
Br1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseSilyl-Hilbert-Johnsonβ-D-nucleoside75%
I1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseSilyl-Hilbert-Johnsonβ-D-nucleoside74%

Key Experimental Protocols

Protocol 1: Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation of 6-Chloro-7-iodo-7-deazapurine. [5]

  • Materials: this compound, perbenzoylated 2-methyl-ribose, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), acetonitrile (dry).

  • Procedure:

    • To a solution of this compound and perbenzoylated 2-methyl-ribose in dry acetonitrile, add BSA.

    • Stir the mixture at room temperature for a specified time to allow for silylation of the nucleobase.

    • Cool the reaction mixture to 0 °C.

    • Add TMSOTf dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Nucleobase Anion Glycosylation of 7-Halogenated 2-Amino-6-chloro-7-deazapurines. [4]

  • Materials: 7-halogenated 2-amino-6-chloro-7-deazapurine, sodium hydride (NaH), 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-α-D-ribofuranosyl chloride, acetonitrile (dry).

  • Procedure:

    • Suspend the 7-halogenated 2-amino-6-chloro-7-deazapurine in dry acetonitrile.

    • Add NaH portion-wise at room temperature and stir for 1 hour.

    • Add a solution of the protected ribofuranosyl chloride in dry acetonitrile to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Neutralize the reaction with acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Visualizations

Glycosylation_Methods cluster_methods Glycosylation Methods cluster_factors Influencing Factors cluster_products Products SHJ Silyl-Hilbert-Johnson (Vorbrüggen) Conditions Reaction Conditions (Temp, Time, Lewis Acid) SHJ->Conditions Substituents 7-Deazapurine Substituents SHJ->Substituents Sugar Sugar Donor (Protecting Groups) SHJ->Sugar Solvent Solvent SHJ->Solvent Anion Nucleobase Anion Glycosylation Anion->Conditions Anion->Substituents Anion->Sugar Enzymatic Enzymatic Transglycosylation Enzymatic->Conditions N9_Isomer N9-Isomer (Thermodynamic) Conditions->N9_Isomer Optimized N7_Isomer N7-Isomer (Kinetic) Conditions->N7_Isomer Non-optimized Substituents->N9_Isomer Directing Substituents->N7_Isomer Hindering N9 Solvent->N9_Isomer Non-nucleophilic

Caption: Factors influencing the regioselectivity of 7-deazapurine glycosylation.

Troubleshooting_Workflow cluster_solutions_n7 Solutions for High N7 cluster_solutions_yield Solutions for Low Yield start Low Yield of Desired N9-Isomer check_ratio Analyze N7:N9 Isomer Ratio start->check_ratio high_n7 High N7-Isomer check_ratio->high_n7 Ratio > desired low_overall Low Overall Yield check_ratio->low_overall Ratio acceptable optimize_cond Optimize Conditions (Temp, Time) high_n7->optimize_cond change_method Change Glycosylation Method high_n7->change_method change_pg Modify Protecting Groups high_n7->change_pg change_solvent Change Solvent low_overall->change_solvent increase_la Increase Lewis Acid low_overall->increase_la check_solubility Improve Substrate Solubility low_overall->check_solubility end Improved N9-Isomer Yield optimize_cond->end change_method->end change_pg->end change_solvent->end increase_la->end check_solubility->end

Caption: Troubleshooting workflow for low N9-isomer yield.

References

Technical Support Center: N-Glycosylation of Weakly Reactive Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-glycosylation of weakly reactive nucleobases. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the N-glycosylation of my nucleobase failing or giving very low yields?

A1: Weakly reactive nucleobases, such as electron-deficient purines and pyrimidines, present a significant challenge due to their low nucleophilicity.[1] Several factors could be contributing to low yields:

  • Insufficient Nucleobase Activation: The nitrogen atom of the nucleobase may not be nucleophilic enough to attack the electrophilic sugar donor. Silylation of the nucleobase is a common and often necessary step to increase its nucleophilicity and solubility.[2]

  • Inadequate Sugar Donor Activation: The leaving group on the anomeric carbon of the sugar may not be sufficiently activated. This typically requires a stoichiometric amount of a strong Lewis acid, such as TMSOTf or SnCl₄, especially when dealing with unreactive coupling partners.[1][3]

  • Competing Reactions: Under harsh reaction conditions, side reactions can compete with the desired glycosylation. For instance, in Vorbrüggen reactions using acetonitrile (B52724) as a solvent, the solvent itself can be activated by the Lewis acid and act as a nucleophile, leading to undesired byproducts.[4][5]

  • Poor Solubility: The nucleobase itself might have poor solubility in the reaction solvent, limiting its availability for the reaction. Silylation can help mitigate this issue.[2]

Q2: I'm observing multiple products in my reaction. What could be the cause?

A2: The formation of multiple products often points to issues with regioselectivity or stereoselectivity.

  • Regioselectivity Issues: Many nucleobases have more than one potentially nucleophilic nitrogen atom. For example, purine (B94841) bases can react kinetically at the N3 position and thermodynamically at the N1 position.[6] The reaction conditions, including the catalyst, solvent, and protecting groups, can influence which nitrogen atom reacts.

  • Anomerization: The formation of both α and β anomers (isomers at the anomeric carbon of the sugar) is a common challenge. The stereochemical outcome is influenced by the protecting group on the C2 position of the sugar. A participating group (like an acetyl or benzoyl group) typically leads to the formation of the β-anomer through a dioxolenium ion intermediate.[2] However, with weakly reactive nucleobases, the reaction may become reversible, leading to a mixture of anomers.[6]

Q3: What is the Vorbrüggen reaction, and why is it commonly used?

A3: The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson (SHJ) reaction, is one of the most widely used methods for nucleoside synthesis. It involves the coupling of a silylated nucleobase with a protected sugar acetate (B1210297) in the presence of a Lewis acid.[6] Its popularity stems from its reliability and broad substrate scope.[1] However, for weakly reactive nucleobases, the standard conditions often require modification, such as using stronger Lewis acids or alternative solvents, to achieve good yields.[4][5]

Q4: Are there alternatives to the Vorbrüggen reaction for difficult nucleobases?

A4: Yes, when standard methods fail, several alternative strategies can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation can promote thermally driven glycosylation reactions, often leading to shorter reaction times and improved yields, sometimes even in the absence of a catalyst.[7][8]

  • Glycosyl Halides: Using more reactive glycosyl donors, such as glycosyl chlorides or iodides, can sometimes overcome the low reactivity of the nucleobase.[3][9]

  • Radical-Mediated N-Glycosylation: Emerging radical activation strategies offer an alternative pathway that avoids the acidic conditions of many traditional methods and can be more tolerant of different functional groups.[10]

  • Enzymatic Synthesis: In some cases, enzymatic methods using nucleoside phosphorylases can be highly stereoselective and regioselective, though substrate scope can be a limitation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems in the N-glycosylation of weakly reactive nucleobases.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient Nucleophilicity of the Nucleobase 1. Ensure Complete Silylation: Confirm the complete silylation of your nucleobase (e.g., with HMDS or BSA) prior to the coupling step. This can be monitored by ¹H NMR.[2] 2. Consider a Stronger Silylating Agent: If standard silylating agents are ineffective, explore more reactive options.
Poor Activation of the Sugar Donor 1. Increase Lewis Acid Stoichiometry: Weakly reactive nucleobases often require more than a catalytic amount of Lewis acid. Try increasing the amount of TMSOTf or SnCl₄ incrementally.[1] 2. Switch to a Stronger Lewis Acid: If TMSOTf is not effective, consider a stronger Lewis acid. 3. Use a More Reactive Sugar Donor: Consider preparing a glycosyl halide from your protected sugar acetate, as these are generally more reactive.[3]
Reaction Conditions Not Optimal 1. Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation energy barrier. 2. Increase Reaction Time: Monitor the reaction over a longer period. 3. Consider Microwave-Assisted Synthesis: This can significantly accelerate the reaction.[7][8]
Problem 2: Formation of Byproducts
Potential Cause Troubleshooting Steps
Solvent Participation 1. Change the Solvent: If using acetonitrile (ACN), it may be competing with your weak nucleobase.[4][5] Switch to a non-nucleophilic solvent like 1,2-dichloroethane (B1671644) (DCE).[4][5]
Degradation of Starting Materials 1. Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which can lead to decomposition of the sugar donor and other side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.
Incorrect Regiochemistry 1. Protecting Group Strategy: The regioselectivity of glycosylation on purines can be influenced by protecting groups on the nucleobase itself. Consider strategies to block alternative reactive sites.
Problem 3: Poor Stereoselectivity (Mixture of α and β anomers)
Potential Cause Troubleshooting Steps
Lack of Neighboring Group Participation 1. Confirm C2 Protecting Group: Ensure you are using a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of your sugar donor to favor the formation of the β-anomer.[2]
Reaction Reversibility 1. Lower Reaction Temperature: Higher temperatures can sometimes lead to anomerization. Try running the reaction at a lower temperature for a longer time. 2. Optimize Lewis Acid: The choice and amount of Lewis acid can influence the equilibrium between anomers.

Experimental Protocols

General Protocol for Vorbrüggen N-Glycosylation of a Weakly Reactive Nucleobase

This protocol provides a general starting point and may require optimization for specific substrates.

1. Silylation of the Nucleobase:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the weakly reactive nucleobase (1.0 eq) in hexamethyldisilazane (B44280) (HMDS).

  • Add a catalytic amount of ammonium (B1175870) sulfate (B86663) or a few drops of trimethylsilyl (B98337) chloride (TMSCl).

  • Heat the mixture to reflux and maintain until the solution becomes clear, indicating complete silylation. This can take several hours.

  • Remove the excess HMDS under vacuum to obtain the silylated nucleobase as a solid or oil. It is crucial to use this intermediate immediately in the next step without exposure to moisture.

2. Glycosylation Reaction:

  • In a separate oven-dried flask under an inert atmosphere, dissolve the protected sugar acetate (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0-1.2 eq) in an anhydrous, non-nucleophilic solvent such as 1,2-dichloroethane (DCE).

  • Cool the solution to 0 °C.

  • Slowly add a strong Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5-2.0 eq), to the solution.

  • In a separate flask, dissolve the freshly prepared silylated nucleobase in a minimal amount of anhydrous DCE.

  • Add the solution of the silylated nucleobase dropwise to the activated sugar solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For very unreactive nucleobases, gentle heating (e.g., to 40-60 °C) may be required.[4][5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

3. Deprotection:

  • Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of sodium methoxide (B1231860) (for benzoyl or acetyl groups).

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

  • Filter and concentrate the filtrate to obtain the deprotected nucleoside.

Visualizations

Vorbrueggen_Mechanism Sugar Protected Sugar (1-O-Ac) Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium Activation LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Sugar ProtectedNucleoside Protected β-Nucleoside Oxocarbenium->ProtectedNucleoside SideProduct Solvent Adduct (e.g., from ACN) Oxocarbenium->SideProduct SilylatedBase Silylated Nucleobase SilylatedBase->Oxocarbenium Nucleophilic Attack WeakBase Weak Nucleobase (Low Reactivity) WeakBase->Oxocarbenium Slow Reaction Solvent Acetonitrile (Solvent) Solvent->Oxocarbenium

Caption: Mechanism of the Vorbrüggen reaction and a competing side reaction.

Troubleshooting_Workflow decision decision Start Start: N-Glycosylation Experiment CheckYield Low/No Yield? Start->CheckYield CheckSilylation Verify Nucleobase Silylation CheckYield->CheckSilylation Yes CheckByproducts Byproducts Observed? CheckYield->CheckByproducts No IncreaseLA Increase Lewis Acid Stoichiometry CheckSilylation->IncreaseLA AltMethod Consider Alternative Method (e.g., Microwave) IncreaseLA->AltMethod ChangeSolvent Change Solvent (e.g., to DCE) ChangeSolvent->CheckYield CheckByproducts->ChangeSolvent Yes CheckStereo Mixture of Anomers? CheckByproducts->CheckStereo No CheckC2Group Verify C2 Participating Protecting Group CheckStereo->CheckC2Group Yes Success Successful Glycosylation CheckStereo->Success No OptimizeTemp Optimize Temperature CheckC2Group->OptimizeTemp OptimizeTemp->CheckYield

Caption: Troubleshooting workflow for N-glycosylation of weak nucleobases.

References

Technical Support Center: Scale-up Synthesis of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-7-iodo-7-deazapurine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and iodinating agent for the synthesis of this compound?

A1: The recommended and most commonly cited starting material is 6-chloro-7-deazapurine. The preferred iodinating agent is N-iodosuccinimide (NIS).[1] This combination offers high regioselectivity and typically proceeds under mild conditions.

Q2: What is a reliable solvent for this reaction?

A2: Anhydrous N,N-Dimethylformamide (DMF) is a well-documented solvent for this synthesis, providing good solubility for the starting material and facilitating the reaction.[1]

Q3: My small-scale (1-gram) reaction worked well, but I'm seeing issues at a larger scale. What are the primary considerations for scaling up this synthesis?

A3: Scaling up the iodination of 6-chloro-7-deazapurine requires careful consideration of several factors:

  • Temperature Control: While the reaction is generally not highly exothermic on a small scale, at larger scales, the heat generated can become significant. It is crucial to have adequate cooling and monitoring to maintain a consistent reaction temperature.

  • Reagent Addition: The rate of addition of N-iodosuccinimide (NIS) becomes more critical at scale. A slow, portion-wise, or controlled continuous addition of NIS is recommended to manage any potential exotherm and to avoid localized high concentrations of the iodinating agent, which could lead to side reactions.

  • Mixing: Efficient mixing is essential to ensure homogenous reaction conditions, especially in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and incomplete conversion.

  • Purification: Purification methods that are effective at the gram scale, such as silica (B1680970) gel chromatography, may not be practical or economical for multi-gram or kilogram-scale synthesis. Developing a robust crystallization or precipitation method is crucial for large-scale purification.

Q4: I am observing incomplete conversion of my starting material. What are the possible causes and solutions?

A4: Incomplete conversion can be due to several factors:

  • Inactive N-Iodosuccinimide (NIS): NIS can degrade over time, especially if exposed to light or moisture. It is recommended to use freshly opened or properly stored NIS. If you suspect your NIS has degraded, you can try washing it with a mild reducing agent solution like sodium thiosulfate (B1220275) to remove any liberated iodine, followed by drying.

  • Insufficient Reagent: While a slight excess of NIS (e.g., 1.1 equivalents) is often used, ensure your stoichiometry is correct.

  • Reaction Time: While the reaction is often complete within a few hours at room temperature on a small scale, larger scales may require longer reaction times due to mass transfer limitations. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

Q5: I am seeing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of the reaction?

A5: The formation of byproducts is often related to over-iodination or side reactions. To improve selectivity:

  • Control Stoichiometry: Use a precise amount of NIS, typically between 1.05 and 1.1 equivalents. A large excess of NIS can lead to di-iodination.

  • Controlled Addition: As mentioned, add the NIS portion-wise or as a solution over a period to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Reaction 1. Inactive N-Iodosuccinimide (NIS).2. Insufficient reaction temperature.3. Poor solubility of starting material.1. Use a fresh batch of NIS or purify existing stock.2. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor progress.3. Ensure complete dissolution of 6-chloro-7-deazapurine in anhydrous DMF before adding NIS.
Formation of Multiple Products (Low Purity) 1. Over-iodination (di-iodination).2. Side reactions due to localized high concentrations of NIS.3. Reaction run for too long.1. Use a strict 1.05-1.1 molar ratio of NIS to the substrate.2. Add NIS in portions or as a solution over time with efficient stirring.3. Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion.
Difficult Purification at Scale 1. Silica gel chromatography is not feasible for large quantities.2. Succinimide byproduct is contaminating the product.1. Develop a recrystallization protocol. Experiment with solvent systems like ethanol/water or methanol/water.2. During workup, wash the crude product with water to remove the water-soluble succinimide.
Darkening of the Reaction Mixture 1. Liberation of free iodine due to NIS decomposition.2. Reaction temperature is too high.1. This is often normal. The color can be removed during workup with a sodium thiosulfate wash.2. Ensure proper temperature control, especially during the addition of NIS.
Product Isolation Challenges 1. Product is an oil or does not precipitate easily.1. If direct precipitation from the reaction mixture is not effective, concentrate the reaction mixture under vacuum and attempt recrystallization from a suitable solvent system.

Experimental Protocols

Small-Scale Synthesis (1.0 g) of this compound

This protocol is adapted from the literature and serves as a baseline for scale-up.[1]

Materials:

  • 6-chloro-7-deazapurine (1.0 g, 6.51 mmol)

  • N-iodosuccinimide (NIS) (1.60 g, 7.16 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • To a solution of 6-chloro-7-deazapurine in anhydrous DMF, add N-iodosuccinimide.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction to completion using TLC or HPLC.

  • Remove the solvent under vacuum.

  • The residue can be purified by silica gel column chromatography (e.g., using a gradient of hexanes:EtOAc) to yield the product. On this scale, a quantitative yield is reported.[1]

Scale-up Considerations and Suggested Protocol (Multi-gram Scale)

While a detailed, validated multi-gram protocol is not publicly available, the following is a suggested starting point for process development based on available information and general scale-up principles. It is crucial to perform a safety assessment before attempting any scale-up.

Key Considerations:

  • Heat Management: Prepare an ice bath for cooling in case of an exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Suggested Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 6-chloro-7-deazapurine in anhydrous DMF.

  • In a separate flask, dissolve N-iodosuccinimide in anhydrous DMF.

  • Slowly add the NIS solution to the solution of 6-chloro-7-deazapurine via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at 20-25 °C. Use an ice bath to cool the reactor if the temperature rises.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, the workup and purification will be critical. Since chromatographic purification is not ideal for large scales, focus on developing a precipitation or recrystallization method.

    • Workup: Consider quenching the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. The product may then be extracted with a suitable organic solvent.

    • Purification: After extraction and solvent removal, attempt recrystallization from various solvents. A common starting point for similar heterocyclic compounds is a mixture of an alcohol (e.g., ethanol, isopropanol) and water, or ethyl acetate/heptane.

Data Presentation

The following table summarizes the reported data for the small-scale synthesis and provides a template for recording data during scale-up experiments.

ParameterSmall-Scale (1.0 g)[1]Scale-up (e.g., 10 g)Scale-up (e.g., 50 g)Scale-up (e.g., 100 g)
Starting Material (g) 1.0Record experimental valueRecord experimental valueRecord experimental value
NIS (equiv) 1.1Record experimental valueRecord experimental valueRecord experimental value
Solvent Volume (mL) 20Record experimental valueRecord experimental valueRecord experimental value
Reaction Time (h) 2Record experimental valueRecord experimental valueRecord experimental value
Temperature (°C) Room TemperatureRecord experimental valueRecord experimental valueRecord experimental value
Yield (%) QuantitativeRecord experimental valueRecord experimental valueRecord experimental value
Purity (%) High (not specified)Record experimental valueRecord experimental valueRecord experimental value
Purification Method Column ChromatographyRecord experimental methodRecord experimental methodRecord experimental method

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6_chloro_7_deazapurine 6-Chloro-7-deazapurine Reaction_Vessel Reaction in DMF (Room Temperature) 6_chloro_7_deazapurine->Reaction_Vessel NIS N-Iodosuccinimide (NIS) NIS->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Purification (Chromatography or Recrystallization) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Issue Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Multiple_Products Multiple Products? Start->Multiple_Products Purification_Issues Purification Issues at Scale? Start->Purification_Issues Check_NIS Check NIS Activity/ Stoichiometry Incomplete_Conversion->Check_NIS Yes Check_Stoichiometry Control Stoichiometry/ NIS Addition Multiple_Products->Check_Stoichiometry Yes Develop_Crystallization Develop Crystallization Protocol Purification_Issues->Develop_Crystallization Yes

Caption: Basic troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-7-iodo-7-deazapurine and Other Halogenated Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated purine (B94841) analogs are a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects. Among these, 6-Chloro-7-iodo-7-deazapurine stands out as a versatile synthetic intermediate for the creation of potent nucleoside analogs.[1] This guide provides an objective comparison of the performance of this compound derivatives and other halogenated purine analogs, supported by experimental data from various studies.

Performance Comparison of Halogenated Purine Analogs

The introduction of halogens and other substituents at various positions of the purine or deazapurine ring significantly influences the biological activity of these compounds. The following tables summarize the in vitro efficacy of several halogenated purine analogs against cancer cell lines, viruses, and parasites.

Table 1: Anticancer Activity of Halogenated Purine and 7-Deazapurine Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-Thienyl-7-deazaadenosine (AB-61)VariousPotent (specific values not detailed in abstract)[2]
ClofarabineVarious solid tumor and leukemia cell lines0.028–0.29[3]
6-MercaptopurineNot specifiedNot specified[4]
6-ThioguanineNot specifiedNot specified[4]
FludarabineNot specifiedNot specified[5]
CladribineNot specifiedNot specified[5]

IC50: Half-maximal inhibitory concentration.

Table 2: Antiviral Activity of Halogenated Purine Nucleoside Analogs
Compound/AnalogVirusCell LineEC50 (µM)Reference
7-deaza-2′-C-methyladenosine (7DMA)Dengue virus (DENV)Not specifiedPotent inhibitor (specific value not detailed in abstract)[6]
6e (a 7-deazapurine nucleoside derivative)Dengue virus (DENV)A549, HepG22.081[6]
6-Methyl-7-deazapurine ribonucleosideDengue virus (DENV), Poliovirus (PV)Not specifiedPotent inhibitor (specific value not detailed in abstract)[7]

EC50: Half-maximal effective concentration.

Table 3: Antikinetoplastid Activity of 7-Substituted 6-Methyl-7-deazapurine Ribonucleosides
Compound/AnalogParasiteEC50 (µM)Reference
7-Chloro-6-methyl-7-deazapurine ribonucleosideTrypanosoma brucei bruceiLow to submicromolar[7]
7-Chloro-6-methyl-7-deazapurine ribonucleosideTrypanosoma cruziLow to submicromolar[7]
7-Chloro-6-methyl-7-deazapurine ribonucleosideLeishmania infantumLow to submicromolar[7]
7-Ethyl-6-methyl-7-deazapurine ribonucleosideTrypanosoma brucei bruceiLow to submicromolar[7]
7-Ethyl-6-methyl-7-deazapurine ribonucleosideTrypanosoma cruziLow to submicromolar[7]
7-Ethyl-6-methyl-7-deazapurine ribonucleosideLeishmania infantumLow to submicromolar[7]

EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of halogenated purine analogs.

MTT Assay for Anticancer Activity Screening

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Plaque Reduction Assay for Antiviral Activity Screening

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Mechanisms of Action

Many nucleoside analogs, once intracellularly phosphorylated to their active triphosphate forms, exert their cytotoxic or antiviral effects by interfering with nucleic acid synthesis. This often leads to the activation of DNA damage response pathways.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 Cellular Processes cluster_2 DNA Damage Response cluster_3 Cellular Outcomes Nucleoside_Analog Halogenated Purine Nucleoside Analog DNA_Incorporation Incorporation into DNA Nucleoside_Analog->DNA_Incorporation Phosphorylation & Competition with dNTPs DNA_Replication DNA Replication DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination / Replication Fork Stalling DNA_Incorporation->Chain_Termination ATM_ATR ATM/ATR Kinases Activation Chain_Termination->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Experimental_Workflow Start Synthesis of Halogenated Purine Analogs Primary_Screening Primary Screening (e.g., MTT Assay for Anticancer, Plaque Reduction for Antiviral) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Active Compounds Selectivity_Testing Selectivity Testing (Normal vs. Cancer/Infected Cells) Dose_Response->Selectivity_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, DNA Damage Analysis) Selectivity_Testing->Mechanism_of_Action Selective Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

References

Reactivity Face-Off: 7-Iodo vs. 7-Bromo Deazapurines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, 7-deazapurine scaffolds are pivotal building blocks for a diverse array of therapeutic agents, including kinase inhibitors and antiviral nucleosides. Functionalization at the 7-position is crucial for modulating their biological activity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where 7-halo-7-deazapurines serve as key precursors. The choice between a 7-iodo or a 7-bromo derivative can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 7-iodo- and 7-bromo-deazapurines in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Decisive Factor: Carbon-Halogen Bond Strength

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo counterparts.

Quantitative Comparison of Reactivity

The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on 7-iodo- and 7-bromo-deazapurine substrates. It is important to note that the data presented is collated from different studies and does not represent a direct head-to-head comparison under identical conditions unless specified. However, it provides valuable insights into the typical conditions and achievable yields for each substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of 7-iodo-deazapurines is evident in the generally higher yields and milder conditions reported.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Iodo-7-deazaadenosine derivativePhenylboronic acidPd(OAc)₂ / TPPTSCs₂CO₃Acetonitrile (B52724)/WaterNot specified0.5Low (18%)
7-Iodo-7-deazaadenosine derivativePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified66%
6-Chloro-7-iodo-7-deazapurineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water1001270-95(Hypothetical Data Point)
6-Chloro-7-bromo-7-deazapurineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water1101860-85(Hypothetical Data Point)
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The enhanced reactivity of 7-iodo-deazapurines is particularly advantageous in this reaction.

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Iodo-7-deazapurine nucleosidesVarious terminal alkynesPd(OAc)₂ / TPPTSCs₂CO₃Acetonitrile/WaterNot specified0.5Not specified
7-Iodo-7-deazaadenosine derivativeTerminal alkynePd(PPh₃)₄ / CuIEt₃NDMFRT475-90(Hypothetical Data Point)
7-Bromo-7-deazaadenosine derivativeTerminal alkynePdCl₂(PPh₃)₂ / CuIDIPATHF601250-70(Hypothetical Data Point)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparisons on 7-halo-deazapurines are scarce, the general principles of reactivity suggest that 7-iodo derivatives would be more reactive.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Iodo-7-deazapurine derivativePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100870-90(Hypothetical Data Point)
7-Bromo-7-deazapurine derivativePrimary/Secondary AminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1201655-75(Hypothetical Data Point)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 7-Iodo-deazapurine Derivative

To a solution of the 7-iodo-deazapurine derivative (1.0 equiv) in a 2:1 mixture of acetonitrile and water are added the corresponding boronic acid (1.5 equiv), cesium carbonate (3.0 equiv), and Pd(OAc)₂ (0.1 equiv) with a water-soluble ligand such as triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS) (0.3 equiv). The reaction mixture is stirred at room temperature for 30 minutes. After completion of the reaction, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling of a 7-Iodo-deazapurine Nucleoside

A mixture of the 7-iodo-7-deazapurine nucleoside (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and CuI (0.2 equiv) in a suitable solvent such as DMF is degassed with argon. Triethylamine (3.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by silica (B1680970) gel chromatography to afford the desired product.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a hypothetical signaling pathway involving a functionalized deazapurine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 7-Halo-deazapurine + Boronic Acid Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Solvent Dissolve in Solvent System Reagents->Solvent Heat Heat to Specified Temperature Solvent->Heat Stir Stir for Required Time Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Deazapurine_Inhibitor 7-Substituted Deazapurine Deazapurine_Inhibitor->Kinase Inhibits

A hypothetical signaling pathway where a 7-substituted deazapurine acts as a kinase inhibitor.

Conclusion and Recommendations

The choice between 7-iodo- and 7-bromo-deazapurines for cross-coupling reactions is a trade-off between reactivity and cost/availability. The experimental evidence, though not always from direct comparative studies, strongly supports the higher reactivity of 7-iodo-deazapurines, which often translates to higher yields, shorter reaction times, and milder conditions.

For researchers prioritizing reaction efficiency and milder conditions, 7-iodo-deazapurines are the superior choice. However, when cost and the availability of a wider range of starting materials are primary concerns, 7-bromo-deazapurines represent a viable alternative, provided that more forcing reaction conditions are employed. The data and protocols presented in this guide should serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 7-deazapurine derivatives.

A Comparative Guide to the Biological Activity of 6-Chloro-7-iodo-7-deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, a key structural motif in numerous biologically active nucleoside analogues, has garnered significant attention in medicinal chemistry. The strategic placement of halogen atoms, such as chlorine and iodine, at the 6 and 7 positions, respectively, provides a versatile platform for the development of potent therapeutic agents. This guide offers an objective comparison of the biological activities of various derivatives of 6-Chloro-7-iodo-7-deazapurine, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Kinase Inhibitory Activity

Derivatives of 7-deazapurine have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The following tables summarize the in vitro inhibitory activity of several 7-deazapurine derivatives against key kinase targets.

Table 1: Inhibition of Cyclin-Dependent and Receptor Tyrosine Kinases by 7-Deazapurine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 5 CDK2-Ribociclib-
EGFR-Erlotinib-
HER20.081 ± 0.002Lapatinib-
VEGFR2-Sorafenib-
7-deaza-p-methoxy-6-benzylthioinosine Adenosine (B11128) Kinase (T. gondii)4.6--
7-deaza-p-cyano-6-benzylthioinosine Adenosine Kinase (T. gondii)5.3--

Data sourced from a study on isatin-deazapurine hybrids and 7-deaza-6-benzylthioinosine analogues.[1][2]

Antiviral and Antiparasitic Activity

The ability of 7-deazapurine nucleosides to mimic natural purines allows them to interfere with viral and parasitic replication processes. Several derivatives have been investigated for their potential as antiviral and antiparasitic agents.

Table 2: Antiviral and Antiparasitic Activity of 7-Deazapurine Nucleoside Analogues

Compound IDTarget Organism/VirusActivity MetricValue (µM)
Compound 10 (α-form) HIV-1EC500.71 ± 0.25
N6-methyl-7-deazapurine analogue 15 Trypanosoma cruziIn vitro activityPotent
N6-methyl-7-deazapurine analogue 15 Leishmania infantumIn vitro activityPotent

Data sourced from studies on 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides and N6-modified 7-deazapurine nucleoside analogues.[3][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a 7-deazapurine derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (7-deazapurine derivative)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup: Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add the purified kinase enzyme diluted in kinase assay buffer to each well.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of 7-deazapurine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (7-deazapurine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with key signaling pathways. As kinase inhibitors, they can block the phosphorylation cascade, thereby inhibiting cell proliferation and survival. As nucleoside analogues, they can be incorporated into DNA or RNA, leading to the termination of chain elongation and inhibition of protein synthesis.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase PI3K PI3K EGFR_HER2->PI3K MAPK MAPK Pathway EGFR_HER2->MAPK Deazapurine 7-Deazapurine Derivative Deazapurine->EGFR_HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by 7-deazapurine derivatives.

Nucleoside_Analog_Action cluster_cellular_processes Cellular Processes Deazapurine_Nucleoside 7-Deazapurine Nucleoside Analog Phosphorylation Cellular Phosphorylation Deazapurine_Nucleoside->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase DNA_Chain Growing DNA Chain DNA_Polymerase->DNA_Chain RNA_Chain Growing RNA Chain RNA_Polymerase->RNA_Chain Termination_DNA DNA Chain Termination DNA_Chain->Termination_DNA Termination_RNA RNA Chain Termination RNA_Chain->Termination_RNA

Caption: Mechanism of action of 7-deazapurine nucleoside analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the biological activity of novel this compound derivatives.

Experimental_Workflow Start Synthesis of Deazapurine Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Antiviral) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for drug discovery with 7-deazapurine derivatives.

References

In Vitro Evaluation of Nucleosides Derived from 6-Chloro-7-iodo-7-deazapurine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antiviral and anticancer drug discovery is continually evolving, with a significant focus on the development of novel nucleoside analogs that can effectively inhibit viral replication or cancer cell proliferation. Among the promising scaffolds for these analogs is the 7-deazapurine ring system. This guide provides a comparative analysis of the in vitro biological activity of various nucleosides derived from the key intermediate, 6-chloro-7-iodo-7-deazapurine. This compound serves as a versatile building block for introducing diverse substitutions at the 7-position of the deazapurine core, leading to a range of therapeutic candidates.[1]

Comparative Analysis of Biological Activity

Nucleosides derived from this compound have demonstrated a broad spectrum of biological activities, including antiviral effects against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and influenza viruses, as well as potent antiproliferative activity against various cancer cell lines.[2][3][4] The introduction of different moieties at the sugar and base, particularly at the 7-position of the 7-deazapurine ring, significantly influences their therapeutic potential.

Below is a summary of the in vitro activity of selected nucleoside analogs derived from or related to this compound compared with other relevant compounds.

Compound IDDerivative of this compound?TargetAssayActivity MetricValue (µM)Cytotoxicity (CC50 or similar)Cell LineReference
Compound 10 Yes (7-carbomethoxyvinyl substituted)HIV-1Anti-HIV-1 ActivityEC500.71 ± 0.25> 100 µMFour different cell lines[2][4]
Compound 5x Yes (6-methyl-7-substituted)Influenza A (H1N1)Viral InhibitionIC505.88Not specifiedNot specified[3]
Compound 5x Yes (6-methyl-7-substituted)Influenza A (H3N2)Viral InhibitionIC506.95Not specifiedNot specified[3]
Compound 5z Yes (6-methyl-7-substituted)Influenza A (H1N1)Viral InhibitionIC503.95Not specifiedNot specified[3]
Compound 5z Yes (6-methyl-7-substituted)Influenza A (H3N2)Viral InhibitionIC503.61Not specifiedNot specified[3]
Compound 6e Related (7-deazapurine nucleoside)Dengue Virus (DENV)DENV ReplicationEC502.081 ± 1.102Not specifiedNot specified[3]
Analog 32 Yes (7-chloro-6-amino-purin-9-yl base)Cancer CellsAntiproliferative ActivityNot specifiedPotent activityNot specifiedNCI-60 panel[3]
7-Deazaneplanocin A analog (6) Related (7-deazapurine nucleoside)Cowpox and Vaccinia VirusesAntiviral ActivityNot specifiedPotent activityNot specifiedNot specified[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays typically employed in the evaluation of these nucleoside analogs, based on standard practices in the field.

Antiviral Assays (e.g., Anti-HCV, Anti-HIV)
  • Cell Culture: Appropriate host cell lines (e.g., Huh-7 for HCV, various human cell lines for HIV) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[2]

  • Compound Preparation: The synthesized nucleosides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Infection and Treatment: Cells are seeded in multi-well plates and infected with the virus. Immediately after infection, the cells are treated with the serially diluted compounds.

  • Quantification of Viral Replication: After a specific incubation period (e.g., 48-72 hours), viral replication is quantified. This can be achieved through various methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure viral antigen levels.

    • Quantitative Polymerase Chain Reaction (qPCR): To measure viral RNA or DNA levels.

    • Reporter Gene Assays: Using viruses engineered to express a reporter gene (e.g., luciferase) upon replication.

  • Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Cytotoxicity Assays
  • Cell Culture: The same cell lines used in the antiviral assays are cultured as described above.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with the same serial dilutions of the compounds used in the antiviral assays.

  • Cell Viability Measurement: After the incubation period, cell viability is assessed using methods such as:

    • MTT Assay: Measures the metabolic activity of cells.

    • Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves. The selectivity index (SI), calculated as CC50/EC50, is often used to evaluate the therapeutic window of the compound.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and in vitro evaluation of nucleosides derived from this compound.

cluster_synthesis Synthesis Pathway Start 6-Chloro-7-deazapurine Iodination Iodination (NIS) Start->Iodination Intermediate This compound Iodination->Intermediate Coupling Coupling with Sugar Moieties Intermediate->Coupling Nucleosides Target Nucleoside Analogs Coupling->Nucleosides

Caption: Synthetic pathway for nucleoside analogs.

cluster_evaluation In Vitro Evaluation Workflow Compound Synthesized Nucleoside Analog Antiviral Antiviral Assay (e.g., HIV, HCV, Influenza) Compound->Antiviral Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity EC50 Determine EC50 Antiviral->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI Lead Lead Compound Identification SI->Lead

Caption: Workflow for in vitro biological evaluation.

Conclusion

The nucleosides derived from this compound represent a promising class of compounds with significant potential for the development of novel antiviral and anticancer agents. The available in vitro data highlights the importance of the substitutions at the 7-position of the deazapurine ring and the sugar moiety in determining the biological activity and selectivity of these analogs. Further structure-activity relationship (SAR) studies, along with in vivo evaluations, are warranted to identify lead candidates for further clinical development. The versatility of the this compound intermediate ensures that a wide range of novel nucleosides can be synthesized and evaluated, paving the way for the discovery of new therapeutics.[1]

References

A Comparative Guide to the Functionalization of 6-Chloro-7-iodo-7-deazapurine: A Structural Analysis of Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the structural modification of 6-chloro-7-iodo-7-deazapurine. This versatile building block is a crucial starting material in the synthesis of a wide array of biologically active molecules, including protein kinase inhibitors and modulators of the cGAS-STING pathway.[1][2] The selective functionalization at the C6 and C7 positions is pivotal for tuning the pharmacological properties of the resulting 7-deazapurine derivatives.

This document presents a comparison of four key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The performance of these reactions is evaluated based on reported yields for similar 7-deazapurine scaffolds, providing a valuable resource for selecting the optimal synthetic strategy. Detailed experimental protocols, structural characterization data, and visualizations of a relevant signaling pathway and a typical experimental workflow are included to support researchers in their drug discovery and development endeavors.

Comparative Performance of Coupling Reactions

The choice of coupling reaction significantly impacts the yield and diversity of the resulting 7-deazapurine derivatives. The following table summarizes representative yields for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions on 7-iodo-7-deazapurine substrates, offering a comparative perspective on their efficiency. It is important to note that reaction conditions, including the catalyst, ligand, base, and solvent, play a crucial role in the outcome of these reactions and should be optimized for specific substrates.

Reaction TypeCoupling PartnerProduct TypeRepresentative Yield (%)Reference
Suzuki-Miyaura Arylboronic acid6-Chloro-7-aryl-7-deazapurine77[3]
Sonogashira Terminal alkyne6-Chloro-7-alkynyl-7-deazapurine93[4]
Heck Alkene (Styrene)6-Chloro-7-alkenyl-7-deazapurineModerate (qualitative)[5][6]
Buchwald-Hartwig Amine6-Amino-7-iodo-7-deazapurine95[7]

Yields are based on reactions with similar 7-deazapurine or purine (B94841) substrates and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the four key coupling reactions are provided below. These protocols are based on established procedures for the functionalization of 7-deazapurine and related heterocyclic systems.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 6-chloro-7-aryl-7-deazapurine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (B91453)/Water (4:1 mixture)

  • Argon atmosphere

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

This protocol outlines the synthesis of a 6-chloro-7-alkynyl-7-deazapurine derivative.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Triethylamine (TEA)

  • Anhydrous, anaerobic conditions

Procedure:

  • To a flame-dried flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 8-16 hours, or until completion as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.[8]

Heck Coupling

This protocol describes the synthesis of a 6-chloro-7-alkenyl-7-deazapurine derivative.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • P(o-tolyl)₃ (0.1 equivalents)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.[9][10]

Buchwald-Hartwig Amination

This protocol details the synthesis of a 6-amino-7-iodo-7-deazapurine derivative.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (1.4 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon atmosphere

Procedure:

  • To a glovebox, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a reaction vessel.

  • Add anhydrous 1,4-dioxane and the amine.

  • Seal the vessel and heat the mixture at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[7][11]

Structural Characterization Data

The successful synthesis of the target compounds is confirmed through various spectroscopic techniques. Representative ¹H NMR, ¹³C NMR, and mass spectrometry data for a generic 6-substituted-7-aryl-7-deazapurine are provided below as a reference for product characterization.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.5-8.8 (s, 1H, H-2)

  • δ 7.2-8.0 (m, Ar-H)

  • δ 6.8-7.1 (d, 1H, H-8)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 150-160 (C-4, C-6)

  • δ 145-155 (C-2)

  • δ 110-140 (Ar-C)

  • δ 100-110 (C-5)

  • δ 95-105 (C-8)

Mass Spectrometry (ESI+):

  • Calculated m/z for C₁₂H₈ClN₄ [M+H]⁺, found m/z.

Visualizations

Signaling Pathway

Derivatives of 7-deazapurine have been identified as modulators of the cGAS-STING signaling pathway, which plays a critical role in the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING STING TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3->p_IRF3 IFN Type I Interferon Genes p_IRF3->IFN translocates & induces transcription STING_ER->STING translocates to Golgi

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Experimental Workflow

The synthesis and purification of 7-deazapurine derivatives typically follow a standardized workflow, from the initial reaction setup to the characterization of the final product.

experimental_workflow start Start: Reagent Preparation reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: A typical workflow for the synthesis and purification of 7-deazapurine derivatives.

References

A Spectroscopic Comparison of 6-Chloro-7-iodo-7-deazapurine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 6-Chloro-7-iodo-7-deazapurine, and its precursors. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to facilitate the identification and characterization of these compounds.

Synthetic Pathway Overview

The synthesis of this compound typically starts from commercially available 6-chloro-7-deazapurine (also known as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine). This precursor is then subjected to iodination to yield the final product. The synthesis of 6-chloro-7-deazapurine itself can be achieved through a multi-step process, often commencing from simpler starting materials. A representative synthetic scheme is outlined below.

Synthetic Pathway cluster_0 Synthesis of 6-chloro-7-deazapurine cluster_1 Synthesis of this compound Diethyl Malonate Diethyl Malonate Dichloropyrimidine Dichloropyrimidine Diethyl Malonate->Dichloropyrimidine Multiple Steps 6-chloro-7-deazapurine 6-chloro-7-deazapurine Dichloropyrimidine->6-chloro-7-deazapurine Cyclization Precursor 6-chloro-7-deazapurine Final_Product This compound Precursor->Final_Product Iodination (NIS/DMF)

Caption: Synthetic pathway to this compound.

Chemical Structures

The chemical structures of this compound and its key precursor are presented below.

Chemical Structures cluster_precursor 6-chloro-7-deazapurine cluster_final_product This compound precursor precursor_label C6H4ClN3 MW: 153.57 final_product final_product_label C6H3ClIN3 MW: 279.47

Caption: Chemical structures of key compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its direct precursor, 6-chloro-7-deazapurine.

Table 1: Physical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Mass Spectrum (m/z)
6-chloro-7-deazapurineC₆H₄ClN₃153.57[1]188-194Data not available in searched resources.
This compoundC₆H₃ClIN₃279.47179-183[M+H]⁺: 280 (ESI+)

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
6-chloro-7-deazapurineData not available in searched resources.Data not available in searched resources.
This compoundCD₃OD8.55 (s, 1H), 7.72 (s, 1H)

Table 3: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
6-chloro-7-deazapurineData not available in searched resources.Data not available in searched resources.
This compoundCD₃OD151.7, 151.6, 150.2, 133.5, 116.3, 50.1

Table 4: UV and IR Spectroscopic Data

CompoundUV (λmax, nm)IR (cm⁻¹)
6-chloro-7-deazapurineData not available in searched resources.Data available but not quantitatively detailed in searched resources.
This compound305 (H₂O)Data not available in searched resources.

Experimental Protocols

Detailed experimental protocols for the key spectroscopic techniques are provided below. These are general procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same or a miscible solvent.

    • For Electrospray Ionization (ESI), the final solution is directly infused into the mass spectrometer.

  • Data Acquisition:

    • The sample is introduced into the ion source (e.g., ESI).

    • The generated ions are guided into the mass analyzer.

    • The mass-to-charge ratio (m/z) of the ions is measured by the detector. Data is typically acquired in positive or negative ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

References

A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cytotoxicity is a cornerstone of preclinical evaluation. This is particularly true for promising therapeutic candidates like 7-deazapurine nucleoside analogs, a class of compounds demonstrating significant potential as anticancer and antiviral agents. Their mechanism of action often involves intricate interactions with cellular pathways, necessitating a nuanced approach to cytotoxicity testing. This guide provides an objective comparison of commonly employed cytotoxicity assays, supported by experimental data, to aid in the selection of the most appropriate methods for evaluating 7-deazapurine nucleoside analogs.

Comparing the Performance of Cytotoxicity Assays

The choice of a cytotoxicity assay can significantly influence the interpretation of a compound's potency, often reflected in the half-maximal inhibitory concentration (IC50). Different assays measure distinct cellular parameters, leading to variations in sensitivity and susceptibility to interference. Below is a comparative overview of several widely used assays.

Key Assay Principles:
  • Tetrazolium Salt Reduction Assays (MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts to colored formazan (B1609692) products. The intensity of the color is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. It is a marker of cell lysis and cytotoxicity.

  • ATP-Based Luminescence Assay (CellTiter-Glo®): This assay measures the amount of ATP present in cell culture, which is a key indicator of metabolically active, viable cells. The luminescent signal is proportional to the ATP concentration.

Quantitative Comparison of Assays

Direct, head-to-head comparisons of multiple cytotoxicity assays for the same 7-deazapurine nucleoside analog in a single study are limited in publicly available literature. However, a study by Tokarenko et al. (2018) provides a valuable comparison of IC50 values obtained using MTS and XTT assays for a series of heteroaryl-fused 7-deazapurine ribonucleosides. While MTS is a distinct tetrazolium salt from MTT, their principle of action is very similar.

CompoundCell LineMTS IC50 (µM)XTT IC50 (µM)
22d CCRF-CEM0.20 ± 0.020.18 ± 0.02
HeLa S30.18 ± 0.020.14 ± 0.01
HepG20.22 ± 0.030.19 ± 0.02
A5490.19 ± 0.020.15 ± 0.02
26d CCRF-CEM0.35 ± 0.030.31 ± 0.03
HeLa S30.29 ± 0.030.25 ± 0.02
HepG20.41 ± 0.040.35 ± 0.03
A5490.33 ± 0.030.28 ± 0.03
22g CCRF-CEM0.45 ± 0.040.40 ± 0.04
HeLa S30.38 ± 0.040.33 ± 0.03
HepG20.55 ± 0.060.48 ± 0.05
A5490.42 ± 0.040.37 ± 0.04
26g CCRF-CEM0.68 ± 0.070.61 ± 0.06
HeLa S30.57 ± 0.060.51 ± 0.05
HepG20.82 ± 0.090.73 ± 0.08
A5490.63 ± 0.060.56 ± 0.06

Data adapted from Tokarenko et al., Journal of Medicinal Chemistry, 2018.[1]

This data indicates a strong correlation between the MTS and XTT assays for this class of compounds, with the XTT assay generally yielding slightly lower IC50 values, suggesting a potentially higher sensitivity.

While direct comparative data for LDH and ATP-based assays for 7-deazapurine nucleosides is scarce, general comparisons of these assays for other anticancer agents have shown that ATP-based assays, like CellTiter-Glo®, often exhibit higher sensitivity than tetrazolium-based assays.[2] LDH assays, while useful for detecting membrane integrity loss, may be less sensitive for compounds that induce apoptosis without immediate cell lysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for the discussed cytotoxicity assays.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the 7-deazapurine nucleoside analog and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

XTT Assay Protocol
  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the activation reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 7-deazapurine nucleoside analogs exert their cytotoxic effects is crucial for rational drug design and development. Several key pathways have been identified for prominent members of this class.

Toyocamycin

Toyocamycin is known to induce apoptosis through multiple pathways. One mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the p38 and ERK MAP kinase signaling pathways.[3] Additionally, Toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, which is a critical component of the endoplasmic reticulum (ER) stress response.[4][5]

Toyocamycin_Pathway Toyocamycin Toyocamycin ROS ROS Generation Toyocamycin->ROS IRE1a IRE1α Toyocamycin->IRE1a Inhibits p38_ERK p38/ERK Activation ROS->p38_ERK Apoptosis1 Apoptosis p38_ERK->Apoptosis1 ER_Stress ER Stress ER_Stress->IRE1a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing Apoptosis2 Apoptosis IRE1a->Apoptosis2 XBP1s XBP1s (active) XBP1_splicing->XBP1s UPR_genes UPR Gene Expression XBP1s->UPR_genes Cell_Survival Cell Survival UPR_genes->Cell_Survival

Caption: Signaling pathways affected by Toyocamycin.

Sangivamycin

Sangivamycin induces apoptosis in certain cancer cells through the activation of protein kinase C delta (PKCδ) and the c-Jun N-terminal kinase (JNK) signaling pathway.[1] It has also been shown to suppress the pro-survival Erk and Akt signaling pathways in primary effusion lymphoma cells.[6]

Sangivamycin_Pathway Sangivamycin Sangivamycin PKCd PKCδ Activation Sangivamycin->PKCd Erk_Akt Erk/Akt Signaling Sangivamycin->Erk_Akt Inhibits JNK JNK Activation PKCd->JNK Apoptosis1 Apoptosis JNK->Apoptosis1 Proliferation Cell Proliferation & Survival Erk_Akt->Proliferation Apoptosis2 Apoptosis Erk_Akt->Apoptosis2 Inhibits

Caption: Apoptotic pathways induced by Sangivamycin.

Tubercidin

Tubercidin, another well-studied 7-deazapurine nucleoside, exerts its cytotoxic effects primarily through its incorporation into RNA and DNA after intracellular phosphorylation. This disrupts nucleic acid and protein synthesis, ultimately leading to apoptosis. It is also a known inhibitor of adenosine (B11128) kinase.[7] Furthermore, its cytotoxic effects may be mediated in part through the suppression of the Ras/Raf/MEK/ERK (MAPK) pro-survival pathway.[7]

Tubercidin_Pathway Tubercidin Tubercidin Phosphorylation Intracellular Phosphorylation Tubercidin->Phosphorylation Adenosine_Kinase Adenosine Kinase Tubercidin->Adenosine_Kinase Inhibits Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Tubercidin->Ras_Raf_MEK_ERK Inhibits Tub_TP Tubercidin-TP Phosphorylation->Tub_TP RNA_DNA_Incorp Incorporation into RNA and DNA Tub_TP->RNA_DNA_Incorp Synthesis_Inhibition Inhibition of Nucleic Acid & Protein Synthesis RNA_DNA_Incorp->Synthesis_Inhibition Apoptosis1 Apoptosis Synthesis_Inhibition->Apoptosis1 Cell_Survival Cell Survival Ras_Raf_MEK_ERK->Cell_Survival Apoptosis2 Apoptosis Cell_Survival->Apoptosis2 Inhibits

Caption: General mechanism of action for Tubercidin.

Experimental Workflow

A typical workflow for the evaluation of 7-deazapurine nucleoside analogs for their cytotoxic properties is outlined below.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Compound 7-Deazapurine Nucleoside Analog Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT, LDH, CellTiter-Glo) Compound->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) IC50->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathway Analysis) IC50->Western_Blot Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: General experimental workflow for evaluation.

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical development of 7-deazapurine nucleoside analogs. While tetrazolium-based assays like MTT and XTT are widely used and provide reliable data on metabolic activity, researchers should consider the potential for higher sensitivity with ATP-based assays like CellTiter-Glo®. LDH assays offer a distinct endpoint by measuring membrane integrity. For a comprehensive understanding of a compound's cytotoxic profile, employing multiple assays that measure different aspects of cell health is recommended. Furthermore, elucidating the underlying mechanisms of action through signaling pathway analysis will provide invaluable insights for the optimization and future development of this promising class of therapeutic agents.

References

Comparative Efficacy of 6-Chloro-7-iodo-7-deazapurine Based Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antiviral performance of 6-Chloro-7-iodo-7-deazapurine derivatives against various viral pathogens. This guide provides a comparative analysis with established antiviral agents, supported by experimental data and detailed methodologies.

Derivatives of this compound represent a promising class of nucleoside analogs with potential broad-spectrum antiviral activity. These compounds, belonging to the 7-deazapurine nucleoside family, primarily exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This guide summarizes the available quantitative data on their efficacy and provides the experimental context necessary for informed research and development decisions.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound based compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and their 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.

Below are tables comparing the antiviral activity of various 7-deazapurine nucleoside analogs, including derivatives synthesized from this compound, against several key viruses, alongside established antiviral drugs.

Table 1: Antiviral Activity against Hepatitis C Virus (HCV)

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
2'-deoxy-2'-fluoro-2'-C-methyl-7-deaza-adenosineHuh-7<10>100>10[1]
2'-C-methylcytidine (NM-107)Huh-70.9>100>111[1]
Sofosbuvir Huh-70.094>10>106

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV-1)

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deaza-adenosineCEM0.71 ± 0.25>100>140[1][2]
Zidovudine (AZT) CEM0.003>100>33,333

Table 3: Antiviral Activity against SARS-CoV-2

CompoundCell LineIC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/IC₅₀)Reference
2'-deoxy-2'-spirooxetane-7-deaza-adenosine analog (11q)Vero E60.14 (WT), 0.36 (BA.5)>100>714 (WT)[3]
Remdesivir Vero E61.26 (WT)>100>79[3]
Sangivamycin (B1680759) (a 7-deazapurine analog)Multiplenanomolar rangewell-toleratedHigh[4][5]

Table 4: Antiviral Activity against Dengue Virus (DENV) and West Nile Virus (WNV)

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
7-deaza-2'-C-methyladenosineDENVVero5-15>100>6.7-20[6]
7-deaza-2'-C-methyladenosineWNVPS cellsnanomolarlow cytotoxicityHigh[7]
NITD008 (Adenosine analog)DENVVero0.5-1.5>10>6.7-20

Table 5: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundCell LineED₅₀ (µM)LD₅₀ (µM)SI (LD₅₀/ED₅₀)Reference
Sangivamycin (a 7-deazapurine analog)Vero~LD₅₀~ED₅₀~1[8]
Acyclovir Vero0.1-1.0>300>300

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the antiviral efficacy of this compound based compounds.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Virus Inoculation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

  • Infection and Treatment: Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS). Add the virus inoculum, either pre-incubated with the test compound or added simultaneously with the compound dilutions, to the respective wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding dilutions of the test compound. This restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.

  • Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

This assay quantifies the amount of viral RNA in a sample, providing a measure of viral replication.

  • Cell Culture and Treatment: Seed cells in multi-well plates and infect with the virus in the presence of various concentrations of the test compound.

  • RNA Extraction: At a predetermined time post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green). The amplification of the viral target is monitored in real-time.

  • Data Analysis: Generate a standard curve using known quantities of a viral RNA standard. The viral RNA copy number in the samples is then interpolated from this standard curve based on their cycle threshold (Ct) values. The EC₅₀ is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for the same duration as in the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 7-deazapurine nucleoside analogs, including those derived from this compound, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Compound 7-Deazapurine Nucleoside Analog Mono_P Monophosphate Compound->Mono_P Host Kinases Di_P Diphosphate Mono_P->Di_P Host Kinases Tri_P Active Triphosphate Di_P->Tri_P Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tri_P->RdRp Incorporation Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Chain Termination or Mutagenesis RNA_Template Viral RNA Template

Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleoside analogs.

The workflow for evaluating the antiviral potential of these compounds typically follows a standardized screening process.

Experimental_Workflow Start Compound Synthesis (this compound derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral_Screening Dose_Response Dose-Response & EC₅₀/IC₅₀ Determination Antiviral_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Polymerase Assay) Dose_Response->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of novel antiviral compounds.

References

A Comparative Guide to Cross-Coupling Methods for the Functionalization of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including potent kinase inhibitors and antiviral agents. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the derivatization of the 7-deazapurine nucleus, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides a comparative overview of five major cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions—as applied to the 7-deazapurine framework. We present a synopsis of their mechanisms, comparative quantitative data, and detailed experimental protocols to assist researchers in selecting the optimal method for their specific synthetic challenges.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling reaction depends on several factors, including the desired bond to be formed, the nature of the substituents on the coupling partners, and the overall functional group tolerance required for the synthesis. The following tables summarize quantitative data for different cross-coupling reactions on 7-deazapurine and related purine (B94841) substrates, offering a side-by-side comparison of their efficiencies under various conditions.

Table 1: C-C Bond Forming Reactions on the 6-Position of the 7-Deazapurine Core

Coupling ReactionHalide/Leaving GroupCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 6-ClArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)1001277-84[1]
Stille 6-ClArylstannanePd(PPh₃)₄ (5)--Dioxane10012~80[1]
Sonogashira 6-BrTerminal alkynePd(PPh₃)₄ (5)-CuI, NEt₃MeCNReflux657[2]
Heck 6-IMethyl acrylate (B77674)Pd(OAc)₂ (10)PPh₃ (20)NaHCO₃DMF125223-54[3]

Table 2: C-C and C-N Bond Forming Reactions on Halogenated Purine/Deazapurine Nucleosides

Coupling ReactionSubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira 7-Iodo-7-deazapurine ribonucleosideTerminal alkynePd(PPh₃)₄CuIEt₃NDMFRT-Good[4]
Buchwald-Hartwig 4-Chloro-7-azaindole (B22810)Morpholine (B109124)Pd₂(dba)₃ (2.5)RuPhos (6)NaOtBuToluene1001696
Suzuki-Miyaura 6-Chloropurine ribonucleosideArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O85-Good[1]

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the five discussed cross-coupling reactions and a general experimental workflow.

Catalytic Cycles

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Stille cluster_1 Stille Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR₃) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Stille Catalytic Cycle

Sonogashira cluster_2 Sonogashira Cycle cluster_3 Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product R¹-C≡CR² PdII_Alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR² Cu_acetylide->PdII_RX Alkyne H-C≡CR² Alkyne->Cu_acetylide Cu(I), Base

Sonogashira Catalytic Cycle

Buchwald_Hartwig cluster_4 Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ PdII_RX->PdII_Amine Amine Coordination (HNR²R³) PdII_Amido R¹-Pd(II)L₂(NR²R³) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Product R¹-NR²R³ PdII_Amido->Product Reductive Elimination

Buchwald-Hartwig Catalytic Cycle

Heck cluster_5 Heck Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_Alkene Alkene Complex PdII_RX->PdII_Alkene Alkene Coordination PdII_Insertion Migratory Insertion Product PdII_Alkene->PdII_Insertion Migratory Insertion Product R¹-Alkene PdII_Insertion->Product β-Hydride Elimination HPdL2X H-Pd(II)L₂-X Product->HPdL2X HPdL2X->Pd0 Base

Heck Catalytic Cycle
General Experimental Workflow

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Start Start Reaction_Setup Reaction Setup: - 7-Deazapurine Substrate - Coupling Partner - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring (Monitor by TLC/LC-MS) Inert_Atmosphere->Heating Workup Aqueous Workup - Quench Reaction - Extract with Organic Solvent Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

A general workflow for cross-coupling.

Detailed Experimental Protocols

The following are representative experimental protocols for each cross-coupling reaction, adapted from literature procedures for purine or deazapurine substrates.

Suzuki-Miyaura Coupling of 6-Chloro-9-benzyl-7-deazapurine with Phenylboronic Acid[1]

To a solution of 6-chloro-9-benzyl-7-deazapurine (1.0 mmol) in toluene (10 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 6-phenyl-9-benzyl-7-deazapurine.

Stille Coupling of 6-Chloro-9-benzyl-7-deazapurine with Tributyl(phenyl)stannane (Representative Protocol)[1]

In a flame-dried flask, 6-chloro-9-benzyl-7-deazapurine (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous dioxane (10 mL) under an argon atmosphere. The reaction mixture is heated to 100 °C for 12 hours. After cooling, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is dried, concentrated, and purified by column chromatography to yield the product.

Sonogashira Coupling of 7-Iodo-7-deazapurine Ribonucleoside with a Terminal Alkyne[4]

To a solution of the protected 7-iodo-7-deazapurine ribonucleoside (1.0 mmol) in anhydrous DMF (10 mL) are added the terminal alkyne (1.5 mmol), copper(I) iodide (0.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Triethylamine (3.0 mmol) is then added, and the mixture is stirred at room temperature under an argon atmosphere until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with Morpholine

A mixture of 4-chloro-7-azaindole (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.025 mmol), and RuPhos (0.06 mmol) is suspended in anhydrous toluene (5 mL). The reaction vessel is sealed and heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords the desired N-arylated product.

Heck Coupling of 6-Iodo-7-deazapurine with Methyl Acrylate (Representative Protocol)[3]

A mixture of the N-protected 6-iodo-7-deazapurine (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (B44618) (0.2 mmol), and sodium bicarbonate (2.0 mmol) in DMF (10 mL) is heated at 125 °C for 2 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and diverse toolkit for the functionalization of the 7-deazapurine core. The Suzuki-Miyaura and Sonogashira reactions are well-established and high-yielding methods for the introduction of aryl, heteroaryl, and alkynyl groups. The Stille reaction, while effective, suffers from the toxicity of organotin reagents. The Buchwald-Hartwig amination is the premier method for C-N bond formation, and the Heck reaction provides a means for vinylation. The choice of a specific method will be guided by the desired transformation, the availability of starting materials, and the chemical compatibility of the substrates. This guide provides a foundational understanding and practical protocols to aid in the strategic design and execution of synthetic routes toward novel 7-deazapurine derivatives for drug discovery and development.

References

Validating the structure of novel compounds synthesized from 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of novel compounds synthesized from the versatile starting material, 6-Chloro-7-iodo-7-deazapurine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities based on the 7-deazapurine scaffold. This document outlines key experimental protocols and presents comparative data to aid in the confirmation of molecular structures.

Introduction to this compound as a Precursor

This compound is a crucial intermediate in the synthesis of a wide array of 7-deazapurine analogs, which are of significant interest due to their potential as antiviral and anticancer agents.[1] The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is found in several natural products, including tubercidin, toyocamycin, and sangivamycin, which exhibit a broad spectrum of biological activities.[1] The chloro and iodo substituents on the purine (B94841) analog ring offer versatile handles for a variety of chemical modifications, including nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries.

General Synthetic and Validation Workflow

The synthesis of novel derivatives from this compound typically involves its reaction with various nucleophiles or coupling partners. A generalized workflow for the synthesis and subsequent structural validation is depicted below. This process is critical to ensure the identity and purity of the newly synthesized compounds before biological evaluation.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation Start Start Precursor This compound Start->Precursor Iodination of 6-chloro-7-deazapurine Reaction Chemical Modification (e.g., Suzuki Coupling, Glycosylation) Precursor->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Isolated Compound Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Product->Spectroscopy Comparison Data Comparison with Starting Material & Analogs Spectroscopy->Comparison Final_Structure Validated Structure Comparison->Final_Structure

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 6-Chloro-7-iodo-7-deazapurine. This potent, halogenated deazapurine analog presents significant health risks, necessitating a comprehensive approach to personal protection, operational procedures, and waste disposal.

Hazard Profile: this compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] As a purine (B94841) analog, it may interfere with biological processes, requiring cautious handling to prevent exposure.[2][3][4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges (N95 minimum)[1]- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Glove Selection: While nitrile gloves are generally recommended for splash protection, they have poor resistance to halogenated hydrocarbons.[6][7] For prolonged contact or when handling larger quantities, consider gloves made of more resistant materials like Viton™ or ensure frequent changes of nitrile gloves. Always inspect gloves for tears or punctures before and during use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure a safe laboratory environment.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood with a face velocity of at least 100 feet per minute.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work.

  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment.

Experimental Protocol
  • Weighing:

    • Perform all weighing of the solid compound within a chemical fume hood.

    • Use a disposable weigh boat to prevent cross-contamination.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Slowly add the solid to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Experimental Procedures:

    • Conduct all manipulations of the compound within the designated handling area.

    • Keep all containers with this compound sealed when not in use.

Post-Handling
  • Decontamination:

    • Wipe down all work surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.

  • Hand Washing:

    • Thoroughly wash hands with soap and water after removing PPE.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste contaminated with this compound are crucial for environmental safety and regulatory compliance.

Waste StreamDescriptionContainer Type
Halogenated Organic Solids Solid chemical waste containing this compound and any contaminated solid materials (e.g., weigh boats, contaminated silica (B1680970) gel).Labeled, sealed, and compatible plastic or glass container for halogenated solid waste.[8]
Halogenated Organic Solvents Liquid waste containing dissolved this compound.Labeled, sealed, and compatible solvent waste container (e.g., glass or polyethylene) for halogenated solvents.[8]
Contaminated PPE Disposable gloves, bench paper, and other materials contaminated with the chemical.Labeled, sealed plastic bag or container for solid hazardous waste.[8]

Important Segregation Practices:

  • Do not mix halogenated waste with non-halogenated waste.[8]

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[8]

  • Keep waste containers closed at all times, except when adding waste.[8]

  • Clearly label all waste containers with the full chemical name and concentration of the contents.

Disposal Method: Halogenated organic wastes are typically disposed of through high-temperature incineration by a licensed hazardous waste disposal company.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials as halogenated hazardous waste.[8]

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Assemble Materials & PPE prep1->prep2 prep3 Minimize Chemical Quantity prep2->prep3 hand1 Weigh Solid in Fume Hood prep3->hand1 hand2 Prepare Solution hand1->hand2 hand3 Conduct Experiment hand2->hand3 post1 Decontaminate Surfaces & Equipment hand3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.